Methyl 6-iodonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFVEUUNDFAFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563976 | |
| Record name | Methyl 6-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173157-33-0 | |
| Record name | Methyl 6-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 6-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-iodonicotinate is a halogenated pyridine derivative that serves as a versatile and valuable building block in modern organic synthesis. Its structure, featuring an electron-deficient pyridine ring substituted with both an iodine atom and a methyl ester, makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This strategic positioning of functional groups allows for the facile introduction of molecular complexity, rendering it a key intermediate in the synthesis of pharmaceutical compounds and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and common transformations, and a summary of its spectroscopic characterization.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
| Property | Value | References |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate | [1][2] |
| CAS Number | 173157-33-0 | [1][3] |
| Molecular Formula | C₇H₆INO₂ | [1][2][3] |
| Molecular Weight | 263.03 g/mol | [1] |
| Monoisotopic Mass | 262.94433 Da | [1] |
| Purity | ≥98% | [3] |
| Predicted XlogP | 1.4 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and reaction of this compound are presented to ensure reproducibility and accuracy in research and development settings.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][5] This protocol outlines the synthesis of this compound from its corresponding amine precursor, Methyl 6-aminonicotinate.
Materials:
-
Methyl 6-aminonicotinate
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a round-bottom flask, dissolve Methyl 6-aminonicotinate in an aqueous solution of HCl or H₂SO₄. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. Allow the reaction mixture to stir and slowly warm to room temperature. The reaction may be gently heated to ensure completion.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on a combination of modern spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H and ¹³C NMR. Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.
B. Mass Spectrometry (MS)
-
Sample Preparation (for LC-MS): Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Perform serial dilutions to a final concentration of 1-10 µg/mL in the mobile phase.
-
Data Acquisition: Inject the sample into the LC-MS system. Set the electrospray ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]⁺. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
C. Infrared (IR) Spectroscopy
-
Sample Preparation (using ATR): Place a small amount of the solid sample directly onto a clean Attenuated Total Reflectance (ATR) crystal. Apply pressure with the anvil to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum over the standard mid-IR range of 4000-400 cm⁻¹. The instrument will automatically generate the final absorbance or transmittance spectrum.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
A. Suzuki-Miyaura Coupling This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or its ester.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Vinyl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Sonogashira Coupling This protocol provides a general method for the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne.[2][8][9]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Heck Coupling This protocol details a representative Heck reaction between this compound and an alkene.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Methyl Acrylate, 1.5 equiv)
-
Palladium Catalyst (e.g., Palladium(II) Acetate (Pd(OAc)₂), 5 mol%)
-
Base (e.g., Na₂CO₃, TEA, 2.0 equiv)
-
Solvent (e.g., Anhydrous DMF, Acetonitrile)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent followed by the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on GHS classifications for similar halo-pyridines, it may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and reactive intermediate for organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which provide efficient routes to a diverse range of substituted pyridine derivatives. The protocols and data presented in this guide offer a foundational resource for researchers and scientists aiming to leverage this compound in the development of novel molecules for pharmaceuticals, agrochemicals, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
An In-Depth Technical Guide to Methyl 6-iodonicotinate (CAS: 173157-33-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-iodonicotinate, with the CAS number 173157-33-0, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring an iodine atom at the 6-position and a methyl ester at the 3-position of the pyridine ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The presence of the iodo group allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.[1]
| Property | Value |
| CAS Number | 173157-33-0 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate |
| SMILES | COC(=O)C1=CN=C(C=C1)I |
| InChIKey | CGFVEUUNDFAFHE-UHFFFAOYSA-N |
| Appearance | Solid |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, typically starting from more readily available nicotinic acid derivatives. A common strategy involves the introduction of the iodine atom onto the pyridine ring, preceded or followed by esterification of the carboxylic acid.
Representative Synthetic Pathway
A plausible synthetic route to this compound involves a multi-step sequence starting from 6-hydroxynicotinic acid. This pathway includes esterification, conversion of the hydroxyl group to a leaving group, and subsequent iodination. Another potential route is via a Sandmeyer reaction from 6-aminonicotinate.
Detailed Experimental Protocol: Representative Synthesis via Sandmeyer-type Reaction
This protocol describes a general method for the synthesis of aryl iodides from aryl amines, which can be adapted for the synthesis of this compound from Methyl 6-aminonicotinate.
Materials:
-
Methyl 6-aminonicotinate
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization: A solution of Methyl 6-aminonicotinate in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide in water is added to the freshly prepared diazonium salt solution. The mixture is then allowed to warm to room temperature and may be gently heated to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Work-up: After cooling, the reaction mixture is quenched by the addition of a sodium thiosulfate solution to reduce any excess iodine. The aqueous layer is extracted with an organic solvent such as dichloromethane.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The iodine substituent in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents at the 6-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize 6-aryl- or 6-vinylnicotinates.
Representative Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent is added, and the reaction mixture is heated with stirring (e.g., to 80-100 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Representative Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Degassed solvent and the amine base are added, followed by the terminal alkyne.
-
The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of amines with aryl halides.
Representative Experimental Protocol:
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, the palladium pre-catalyst, ligand, and base are added to a reaction vessel.
-
This compound and the amine are then added, followed by the anhydrous solvent.
-
The vessel is sealed, and the mixture is heated with stirring (e.g., to 80-110 °C).
-
After completion (monitored by TLC or LC-MS), the reaction is cooled, diluted with an organic solvent, and filtered.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the cross-coupling reactions of this compound. Note: The yields are illustrative and can vary depending on the specific substrates and reaction conditions.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Methyl 6-phenylnicotinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)nicotinate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| Thiophen-2-ylboronic acid | Methyl 6-(thiophen-2-yl)nicotinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-85 |
Table 2: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Product | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Methyl 6-(phenylethynyl)nicotinate | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 80-90 |
| Trimethylsilylacetylene | Methyl 6-((trimethylsilyl)ethynyl)nicotinate | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 75-85 |
| 1-Hexyne | Methyl 6-(hex-1-yn-1-yl)nicotinate | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 70-80 |
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Amine | Product | Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Methyl 6-morpholinonicotinate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 70-85 |
| Aniline | Methyl 6-(phenylamino)nicotinate | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 110 | 65-80 |
| Benzylamine | Methyl 6-(benzylamino)nicotinate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 75-90 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for a typical palladium-catalyzed cross-coupling reaction involving this compound, followed by product purification.
References
An In-depth Technical Guide to the Synthesis of Methyl 6-iodonicotinate from 6-hydroxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for methyl 6-iodonicotinate, a valuable building block in medicinal chemistry and drug development, starting from the readily available 6-hydroxynicotinic acid. This document outlines a multi-step synthesis, including detailed experimental protocols for each stage, and presents all quantitative data in clearly structured tables. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the overall synthetic route.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of the reactive iodine atom on the pyridine ring, which allows for a range of cross-coupling reactions to introduce molecular diversity. This guide details a feasible and robust multi-step synthetic route starting from 6-hydroxynicotinic acid, a commercially available and relatively inexpensive starting material.
The proposed synthesis involves four key transformations:
-
Esterification: Protection of the carboxylic acid functionality of 6-hydroxynicotinic acid as a methyl ester.
-
Chlorination: Conversion of the 6-hydroxy group into a more reactive 6-chloro group.
-
Amination: Nucleophilic substitution of the 6-chloro group with an amino group.
-
Diazotization and Iodination: Transformation of the 6-amino group into the final 6-iodo functionality via a Sandmeyer-type reaction.
Overall Synthetic Pathway
The complete synthetic route from 6-hydroxynicotinic acid to this compound is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The protocols are based on established methods for analogous transformations and have been adapted for the specific substrates in this pathway.
Step 1: Esterification of 6-hydroxynicotinic acid
The first step is a classic Fischer esterification to protect the carboxylic acid group as a methyl ester.
Caption: Workflow for the esterification of 6-hydroxynicotinic acid.
Experimental Protocol:
-
To a stirred solution of 6-hydroxynicotinic acid (1.0 eq) in methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-hydroxynicotinate.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Starting Material | 6-Hydroxynicotinic acid | - |
| Reagents | Methanol, Sulfuric Acid | Analogous reactions[1] |
| Reaction Time | 12-24 hours | Analogous reactions[1] |
| Temperature | Reflux | Analogous reactions[1] |
| Typical Yield | 70-90% | Estimated from similar reactions |
Step 2: Chlorination of Methyl 6-hydroxynicotinate
The hydroxyl group is converted to a chloro group, a better leaving group for the subsequent amination step.
Experimental Protocol:
-
In a fume hood, carefully add methyl 6-hydroxynicotinate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (3-5 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ or SOCl₂ by slowly adding it to ice-water.
-
Neutralize the acidic solution with a base (e.g., solid sodium carbonate or a saturated aqueous solution) until the pH is basic.
-
Extract the product with a chlorinated solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give methyl 6-chloronicotinate.
Quantitative Data (Step 2):
| Parameter | Value | Reference |
| Starting Material | Methyl 6-hydroxynicotinate | - |
| Reagents | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | General knowledge |
| Reaction Time | 2-4 hours | General knowledge |
| Temperature | Reflux | General knowledge |
| Typical Yield | 60-80% | Estimated from similar reactions |
Step 3: Amination of Methyl 6-chloronicotinate
Nucleophilic aromatic substitution of the chloro group with an amino group.
Experimental Protocol:
-
Place methyl 6-chloronicotinate (1.0 eq) and a concentrated aqueous solution of ammonia (excess, e.g., 10-20 eq) in a sealed pressure vessel.
-
Heat the mixture to 100-150 °C for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.
-
After cooling to room temperature, carefully open the vessel in a fume hood.
-
Extract the reaction mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl 6-aminonicotinate, can be purified by column chromatography on silica gel.
Quantitative Data (Step 3):
| Parameter | Value | Reference |
| Starting Material | Methyl 6-chloronicotinate | - |
| Reagents | Aqueous Ammonia | General knowledge |
| Reaction Time | 12-24 hours | General knowledge |
| Temperature | 100-150 °C | General knowledge |
| Typical Yield | 50-70% | Estimated from similar reactions |
Step 4: Sandmeyer-type Iodination of Methyl 6-aminonicotinate
The final step involves the conversion of the amino group to an iodo group via a diazonium salt intermediate.
Caption: Workflow for the Sandmeyer-type iodination.
Experimental Protocol:
-
Dissolve methyl 6-aminonicotinate (1.0 eq) in a cold (0-5 °C) aqueous solution of sulfuric acid (e.g., 2-3 M).
-
To this stirred solution, add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.
-
In a separate flask, dissolve potassium iodide (1.5-2.0 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Quantitative Data (Step 4):
| Parameter | Value | Reference |
| Starting Material | Methyl 6-aminonicotinate | - |
| Reagents | Sodium nitrite, Sulfuric acid, Potassium iodide | Analogous reactions[2] |
| Reaction Time | 2-4 hours | Analogous reactions[2] |
| Temperature | 0-5 °C to Room Temperature | Analogous reactions[2] |
| Typical Yield | 60-80% | Estimated from similar reactions |
Characterization of this compound
Spectroscopic Data for this compound:
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.8-9.0 (s, 1H, H-2), ~8.0-8.2 (d, 1H, H-4), ~7.5-7.7 (d, 1H, H-5), ~3.9 (s, 3H, -OCH₃). |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~155 (C-2), ~145 (C-4), ~130 (C-5), ~125 (C-3), ~110 (C-6), ~53 (-OCH₃). |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1730 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-O stretch). |
| MS (m/z) | [M]⁺: 263, [M+H]⁺: 264. |
Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Conclusion
This technical guide outlines a comprehensive and logical multi-step synthesis for the preparation of this compound from 6-hydroxynicotinic acid. The provided experimental protocols, based on well-established chemical transformations, offer a practical starting point for researchers in the field. The structured data tables and workflow diagrams are intended to facilitate the implementation of this synthetic route in a laboratory setting. Further optimization of each step may be required to achieve maximum yields and purity. The characterization data provided serves as a guideline for the verification of the final product.
References
Spectroscopic Data for Methyl 6-iodonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 6-iodonicotinate (CAS No: 173157-33-0), a halogenated pyridine derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of experimental spectra for this compound in public databases, this document presents its known physical and chemical properties. For illustrative purposes, experimental data for the analogous compound, Methyl 6-chloronicotinate, is provided, alongside expected spectroscopic values for the target compound based on established principles. Furthermore, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are outlined to guide researchers in the characterization of this and similar compounds.
Introduction
This compound, with the molecular formula C₇H₆INO₂, is a valuable intermediate in organic synthesis. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure in research and development settings. This guide aims to collate the available information and provide a framework for its empirical spectroscopic analysis.
Physicochemical Properties of this compound
While experimental spectroscopic data is scarce, the fundamental physicochemical properties of this compound have been computed and are summarized below.
| Property | Value |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate |
| CAS Number | 173157-33-0 |
Spectroscopic Data
Analogous Compound Data: Methyl 6-chloronicotinate
For the purpose of comparison, the experimental spectroscopic data for the structurally similar compound, Methyl 6-chloronicotinate (CAS No: 73781-91-6), is presented below. This data can serve as a useful reference for interpreting the spectra of this compound.
Infrared (IR) Spectrum Data of Methyl 6-chloronicotinate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H Stretch |
| ~1730 | Strong | C=O (Ester) Stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O (Ester) Stretch |
| ~1100 | Medium | C-Cl Stretch |
Data sourced from NIST Chemistry WebBook.
Mass Spectrometry (MS) Data of Methyl 6-chloronicotinate
| m/z | Relative Intensity | Possible Fragment |
| 171/173 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 140/142 | Medium | [M-OCH₃]⁺ |
| 112/114 | Low | [M-COOCH₃]⁺ |
Data sourced from NIST Chemistry WebBook.
Expected Spectroscopic Data for this compound
The following tables outline the expected NMR and IR spectral data for this compound, based on established spectroscopic principles and comparison with analogous structures.
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | d | 1H | H-2 |
| ~8.1 | dd | 1H | H-4 |
| ~7.6 | d | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~155 | C-2 |
| ~145 | C-4 |
| ~130 | C-5 |
| ~125 | C-3 |
| ~95 | C-6 |
| ~53 | -OCH₃ |
Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H Stretch |
| 1735-1715 | C=O (Ester) Stretch |
| 1600-1585, 1500-1400 | Aromatic C=C Stretch |
| 1300-1200 | C-O (Ester) Stretch |
| ~1050 | C-I Stretch |
Expected Mass Spectrometry (MS) Fragmentation
| m/z | Fragment |
| 263 | [M]⁺ (Molecular Ion) |
| 232 | [M-OCH₃]⁺ |
| 204 | [M-COOCH₃]⁺ |
| 127 | I⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved.
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard one-pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the low natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument will generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (for ESI or APCI):
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the spectrum in positive ion mode to observe the molecular ion [M]⁺ or protonated molecule [M+H]⁺.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 6-iodonicotinate, a key intermediate in pharmaceutical synthesis. This document outlines the expected spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecule's structure with corresponding proton assignments.
Core Data Presentation
The ¹H NMR spectral data for this compound is predicted based on the analysis of structurally similar compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.9 - 9.1 | Doublet (d) | ~2.0 | 1H |
| H-4 | ~8.2 - 8.4 | Doublet of doublets (dd) | ~8.0, 2.0 | 1H |
| H-5 | ~7.8 - 8.0 | Doublet (d) | ~8.0 | 1H |
| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | - | 3H |
Experimental Protocol
The following protocol provides a standardized methodology for the acquisition of the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the pulse angle (e.g., 90°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Acquire the Free Induction Decay (FID) data. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Use an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.
Mandatory Visualizations
The following diagrams illustrate the chemical structure and logical workflow for the analysis of this compound.
An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of Methyl 6-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the ¹³C NMR Spectroscopy of Pyridine Derivatives
Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides valuable information about the carbon skeleton, including the number of non-equivalent carbon atoms and their electronic environments. For pyridine derivatives like methyl 6-iodonicotinate, the chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the nature and position of substituents. The electronegativity of the substituent, its ability to participate in resonance, and steric effects all influence the shielding of the carbon nuclei and, consequently, their resonance frequencies in the NMR spectrum.
Predicted ¹³C NMR Chemical Shifts of this compound
The chemical shifts for this compound can be predicted by considering the substituent effects of the iodo and methyl ester groups on the pyridine ring. The iodine atom is expected to have a significant electronic influence. The following table summarizes the predicted chemical shift ranges for each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 164 - 168 | Typical range for an ester carbonyl carbon conjugated with an aromatic ring. |
| C6 (C-I) | 90 - 100 | The carbon directly attached to the iodine atom is expected to be significantly shielded due to the "heavy atom effect". |
| C2 | 150 - 155 | Deshielded due to its position adjacent to the electronegative nitrogen atom. |
| C4 | 140 - 145 | Deshielded due to its position relative to the nitrogen and the electron-withdrawing ester group. |
| C5 | 130 - 135 | Influenced by the adjacent iodine and the ester group. |
| C3 | 125 - 130 | The carbon atom to which the ester group is attached. |
| O-CH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a general protocol for acquiring a ¹³C NMR spectrum of a compound such as this compound.
3.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Pulse Sequence: Select a standard proton-decoupled ¹³C NMR pulse sequence.
-
Acquisition Parameters:
-
Number of Scans (NS): Set an appropriate number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds for a qualitative spectrum. For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.[1]
-
-
Acquisition: Start the data acquisition.
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and perform a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at approximately 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
Visualizing the Molecular Structure and Analytical Workflow
The following diagrams illustrate the molecular structure of this compound with labeled carbon atoms and a general workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 6-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation behavior of Methyl 6-iodonicotinate. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages established fragmentation principles of iodo-aromatic compounds, pyridine derivatives, and methyl esters to construct a theoretical fragmentation pathway. This document is intended to serve as a valuable resource for researchers in anticipating the mass spectral features of this compound and in the development of analytical methods for its identification and characterization.
Core Concepts in the Fragmentation of this compound
The fragmentation of this compound under mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is expected to be driven by the presence of three key structural features: the iodine substituent, the pyridine ring, and the methyl ester group. The molecular ion ([M]•+) of this compound has a molecular weight of approximately 263 g/mol .[1] The primary fragmentation pathways are anticipated to involve the following key steps:
-
Carbon-Iodine Bond Cleavage: The C-I bond is the weakest bond in the molecule and is therefore expected to be a primary site of fragmentation. This would result in the loss of an iodine radical (I•), leading to a prominent fragment ion.
-
Ester Group Fragmentation: The methyl ester functionality can undergo several characteristic cleavages. The most common are the loss of a methoxy radical (•OCH₃) or a carbomethoxy radical (•COOCH₃). Alpha-cleavage adjacent to the carbonyl group is also a possibility.
-
Pyridine Ring Fission: While aromatic rings are generally stable, subsequent fragmentations can lead to the cleavage of the pyridine ring, resulting in smaller charged fragments.
Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major fragments for this compound under electron ionization mass spectrometry. The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions and the lability of the cleaved bonds.
| Predicted Fragment Ion | Structure | m/z (Nominal) | Predicted Relative Abundance | Fragmentation Pathway |
| [M]•+ | C₇H₆INO₂•+ | 263 | Moderate | Molecular Ion |
| [M - I]⁺ | C₇H₆NO₂⁺ | 136 | High | Loss of iodine radical |
| [M - •OCH₃]⁺ | C₆H₃INO⁺ | 232 | Moderate | Loss of methoxy radical |
| [M - •COOCH₃]⁺ | C₆H₄IN⁺ | 218 | Moderate | Loss of carbomethoxy radical |
| [M - I - CO]⁺ | C₆H₆NO⁺ | 108 | Moderate | Loss of CO from [M - I]⁺ |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78 | Low | Pyridine ring fragment |
Visualizing the Fragmentation Pathway
The logical flow of the predicted fragmentation of this compound can be visualized as a directed graph. The molecular ion serves as the parent node, with subsequent fragment ions branching off based on the neutral losses.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
While a specific, validated method for this compound is not available in the public domain, the following protocols for related compounds can be readily adapted.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
1. Sample Preparation:
-
Dissolve a precise amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For less volatile samples or when derivatization is not desired, LC-MS with Electrospray Ionization (ESI) is a powerful alternative.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.[2]
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 500.
Logical Workflow for Analysis
The comprehensive analysis of this compound would follow a logical progression from sample preparation to data interpretation.
Caption: General workflow for the MS analysis of this compound.
References
Methyl 6-iodonicotinate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 6-iodonicotinate. Due to limited direct stability data for this specific compound, this guide draws upon information from structurally similar compounds, namely Methyl 6-methylnicotinate and methyl nicotinate, to infer best practices for handling and storage.
Chemical Stability and Degradation
This compound is generally stable under recommended storage conditions.[1][2] The primary degradation pathway for nicotinate esters in aqueous solutions is hydrolysis, which involves the cleavage of the ester bond to form the corresponding carboxylic acid (6-iodonicotinic acid) and methanol.[3]
Several factors can influence the rate of this degradation:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the degradation of esters. Esters are generally most stable at a slightly acidic pH (e.g., pH 4-6).[3]
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[3]
-
Presence of Catalysts: Enzymes such as esterases can significantly increase the rate of ester cleavage.[3]
Inferred Stability Data (from Methyl Nicotinate in Aqueous Solution)
| Parameter | Value | Conditions | Source |
| Degradation Rate | ~0.5% per year | Aqueous solution at 4°C | [3][4] |
| Major Degradation Product | Nicotinic Acid | Aqueous solution | [4] |
Recommended Storage and Handling Conditions
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended based on information for analogous compounds.
Summary of Recommended Storage and Handling Conditions
| Condition | Recommendation | Source |
| Temperature | Store in a cool, well-ventilated place. For aqueous solutions, refrigerated temperatures (2-8°C) are recommended. For long-term storage, consider -20°C. | [2][3][5][6] |
| Light | Protect from UV radiation and sunlight. | [5] |
| Moisture | Keep container tightly closed in a dry place. | [2][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids/alkalis. | [1][6] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Use in a well-ventilated area. | [2][8][9] |
Experimental Protocols
For researchers needing to perform their own stability studies, the following general protocols for HPLC analysis and stability testing can be adapted.
HPLC Method for Stability Analysis
This method is designed for the simultaneous quantification of the parent compound and its primary degradant.
-
Objective: To develop an HPLC method for the simultaneous quantification of this compound and its degradation product, 6-iodonicotinic acid.[3]
-
Column: C18 HPLC column.[3]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.[3]
-
Detection Wavelength: Determined by the UV absorbance maximum of the compounds (e.g., around 260 nm).[3]
-
Injection Volume: 10-20 µL.[3]
Aqueous Solution Stability Study Protocol
-
Objective: To determine the rate of degradation of this compound in an aqueous solution under specific storage conditions.[3]
-
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., pH 4, 7, and 9) at a known concentration.[3]
-
Storage: Aliquot the solution into multiple vials and store them under the desired temperature and light conditions.
-
Sampling: At specified time points, remove a vial and analyze the sample by HPLC.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.[3]
-
Visualizations
Degradation Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis.
Caption: Hydrolysis degradation of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Solubility of Methyl 6-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of methyl 6-iodonicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol for determining its solubility in common organic solvents. Furthermore, qualitative solubility information for a structurally related compound, methyl 6-methylnicotinate, is presented to offer initial guidance.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate | [1] |
| CAS Number | 173157-33-0 | [1] |
Qualitative Solubility Data
Table 1: Qualitative Solubility of Methyl 6-methylnicotinate
| Solvent | Solvent Class | Reported Solubility |
| Chloroform | Chlorinated | Slightly Soluble[2][3] |
| Ethyl Acetate | Ester | Slightly Soluble[2][3] |
| Methanol | Polar Protic | Slightly Soluble[2][3] |
Note: "Slightly soluble" is a qualitative term and the actual solubility will vary with temperature and the specific experimental conditions.
Experimental Protocol for Solubility Determination: Isothermal Saturation (Shake-Flask) Method
To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation method is the gold standard.[4] This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Principle: An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Experimental Workflow:
Caption: Workflow for determining the solubility of this compound.
Detailed Steps:
-
Preparation: To a series of vials, add a pre-weighed excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.[4]
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the mixtures for a sufficient duration to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by sampling at different time points until the concentration in the supernatant remains constant).
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand at the same constant temperature for a period to allow the excess solid to settle.[4]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (often the mobile phase of the HPLC method).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve. A C18 reversed-phase column with a mobile phase of a buffered aqueous solution and an organic modifier like methanol or acetonitrile is often a good starting point.[4]
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration of this compound.
-
-
Data Reporting: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Data Presentation
The following table provides a template for recording and presenting the experimentally determined solubility data for this compound in various common organic solvents at a specified temperature.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Acetonitrile | |||
| Tetrahydrofuran | |||
| Toluene | |||
| Add other solvents as needed |
This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound. Accurate solubility data is fundamental for the successful design of synthetic routes, purification processes, and formulation development in the pharmaceutical industry.
References
The Pivotal Role of Methyl 6-iodonicotinate in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – Methyl 6-iodonicotinate, a halogenated derivative of nicotinic acid, is emerging as a versatile building block in medicinal chemistry. Its unique structural features, particularly the presence of an iodine atom on the pyridine ring, offer a reactive handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (C7H6INO2) is a pyridine carboxylate derivative. The key to its utility in medicinal chemistry lies in the carbon-iodine bond at the 6-position of the pyridine ring. This bond is susceptible to a range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments and the construction of complex molecular architectures.
Synthesis and Chemical Properties
While detailed, publicly available protocols for the synthesis of this compound are limited, its structure suggests that it can be synthesized from corresponding amino or chloro derivatives of nicotinic acid through diazotization followed by iodination (Sandmeyer-type reaction) or through direct halogenation methods.
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C7H6INO2 |
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate |
| CAS Number | 173157-33-0 |
Data sourced from PubChem CID 14784670.[1]
Potential Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of substituted pyridine derivatives. The iodine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
This compound is an ideal substrate for a variety of cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
-
Stille Coupling: Reaction with organostannanes.
These reactions enable the synthesis of a vast library of compounds with diverse functionalities, which can then be screened for biological activity against various therapeutic targets.
Figure 1: Versatility of this compound in cross-coupling reactions.
Structure-Activity Relationship (SAR) Studies
This compound is a valuable tool for conducting structure-activity relationship (SAR) studies. By systematically introducing a variety of substituents at the 6-position, medicinal chemists can probe the specific interactions between a molecule and its biological target. This allows for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
The general workflow for utilizing this compound in an SAR campaign is as follows:
-
Synthesis of Analogs: Employ a range of cross-coupling reactions to synthesize a library of analogs with diverse substituents at the 6-position.
-
In Vitro Screening: Test the synthesized compounds in relevant biological assays (e.g., enzyme inhibition, receptor binding) to determine their activity.
-
Data Analysis: Correlate the structural modifications with the observed biological activity to identify key pharmacophoric features and develop an SAR model.
-
Lead Optimization: Use the SAR model to design and synthesize new, more potent, and selective analogs.
Figure 2: Experimental workflow for SAR studies using this compound.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound in the public domain, the following are generalized protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
While specific, in-depth medicinal chemistry applications and quantitative biological data for this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests its significant potential as a versatile building block in drug discovery. The presence of the iodo-substituent opens up a vast chemical space for the synthesis of novel pyridine-based compounds through various cross-coupling reactions. As the demand for new therapeutic agents continues to grow, the utility of reactive intermediates like this compound in the generation of diverse molecular libraries for biological screening is invaluable. Further research into the applications of this compound is warranted and is expected to contribute significantly to the field of medicinal chemistry.
References
Methyl 6-Iodonicotinate: A Versatile Precursor for the Synthesis of Substituted Pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-iodonicotinate has emerged as a pivotal building block in medicinal chemistry and materials science due to its versatile reactivity, enabling the synthesis of a diverse array of substituted pyridine derivatives. The pyridine motif is a ubiquitous scaffold in numerous pharmaceuticals and functional materials. The presence of an iodine atom at the 6-position and a methyl ester at the 3-position of the pyridine ring offers two distinct and readily functionalizable handles. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents. This guide provides a comprehensive overview of the utility of this compound as a precursor for substituted pyridines, focusing on key palladium-catalyzed cross-coupling reactions and offering detailed experimental protocols.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate |
| CAS Number | 173157-33-0 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 136-138 °C |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[2]
A general workflow for these reactions is depicted below:
General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.[3] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling of 6-Halonicotinates
| Entry | Halide Substrate | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 6-chloronicotinate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | Ethyl 6-bromonicotinate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv) | DME/H₂O | 80 | 12 | 92 |
| 3 | Methyl 6-chloronicotinate | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 110 | 24 | 88 |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., Toluene/H₂O 10:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 12-24 hours), while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is a powerful tool for the synthesis of alkynyl-substituted pyridines.
Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling of 6-Halonicotinates
| Entry | Halide Substrate | Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2 equiv) | THF | RT | 6 | 95 |
| 2 | Ethyl 6-bromonicotinate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 60 | 12 | 85 |
| 3 | Methyl 6-chloronicotinate | 1-Hexyne | Pd₂(dba)₃ (2) | CuI (5) | Cs₂CO₃ (2 equiv) | DMF | 80 | 24 | 78 |
Experimental Protocol: Generalized Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Reagent Addition: Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) are then added. The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes. The terminal alkyne (1.1-1.5 equiv) is added to the reaction mixture via syringe.
-
Reaction: The reaction is stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine.[5] This reaction is highly valuable for its broad substrate scope and functional group tolerance.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Commercial Availability and Synthetic Pathways of Methyl 6-iodonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Methyl 6-iodonicotinate (CAS No. 173157-33-0), a key building block in pharmaceutical and chemical synthesis. Furthermore, this guide outlines a detailed, proposed synthetic pathway for its preparation, addressing the current gap in readily available, specific experimental protocols.
Commercial Suppliers
This compound is available from a variety of commercial suppliers, primarily catering to the research and development sector. The purity of the commercially available product is typically high, often exceeding 97%. The following table summarizes key information from a selection of suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| CP Lab Safety | min 98% | 1 gram | For professional, research, and industrial use only.[1] |
| Sunway Pharm Ltd. | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | Storage: Sealed in dry, room temperature conditions. |
| Parchem | Not specified | Bulk and research quantities | Specialty chemical supplier. |
| ChemicalBook | ≥98% | Varies by supplier | Platform with multiple listed suppliers. |
| Alchem Pharmtech, Inc. | 97+% | 1g, 10g, 100g, 1kg | - |
| Aladdin Scientific | 98% | 1g, 5g, Bulk | - |
| Combi-Blocks Inc. | 98% | 250mg, 5g | - |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 173157-33-0 | PubChem[1] |
| Molecular Formula | C₇H₆INO₂ | PubChem[1] |
| Molecular Weight | 263.03 g/mol | PubChem[1] |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate | PubChem[1] |
| Canonical SMILES | COC(=O)C1=CN=C(C=C1)I | PubChem[2] |
| InChIKey | CGFVEUUNDFAFHE-UHFFFAOYSA-N | PubChem[1] |
Proposed Synthetic Pathway and Experimental Protocols
-
Esterification of 6-aminonicotinic acid to Methyl 6-aminonicotinate.
-
Sandmeyer Reaction to convert the amino group of Methyl 6-aminonicotinate to an iodo group.
The following sections provide detailed, proposed experimental protocols for each of these steps.
Step 1: Synthesis of Methyl 6-aminonicotinate
This procedure is based on a known method for the esterification of 6-aminonicotinic acid.[3]
Reaction:
6-aminonicotinic acid + Methanol --(HCl)--> Methyl 6-aminonicotinate
Materials and Reagents:
-
6-aminonicotinic acid
-
Methanol (MeOH)
-
Aqueous Hydrogen Chloride (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-aminonicotinic acid.
-
Add methanol as the solvent.
-
Slowly add aqueous hydrogen chloride to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete conversion of the starting material (monitoring by Thin Layer Chromatography (TLC) is recommended).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This proposed protocol is based on the general principles of the Sandmeyer reaction for the conversion of an aromatic amine to an aryl iodide.[4][5][6]
Reaction:
Methyl 6-aminonicotinate --(1. NaNO₂, H₂SO₄; 2. KI)--> this compound
Materials and Reagents:
-
Methyl 6-aminonicotinate
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Beakers
-
Stirring plate and stir bar
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Diazotization
-
In a beaker, dissolve Methyl 6-aminonicotinate in a solution of concentrated sulfuric acid in water, cooled in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of Methyl 6-aminonicotinate, ensuring the temperature remains between 0-5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part B: Iodination
-
In a separate, larger beaker, dissolve potassium iodide in deionized water.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
To quench any remaining iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Supplier Identification and Qualification Workflow
Caption: A logical workflow for identifying and qualifying commercial suppliers of this compound.
Proposed Synthetic Pathway for this compound
Caption: A proposed two-step synthetic pathway for this compound from 6-aminonicotinic acid.
References
- 1. This compound | C7H6INO2 | CID 14784670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H6INO2) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 6-Iodonicotinate with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2] This palladium-catalyzed reaction couples an organoboron species (like an arylboronic acid) with an organohalide.[1][2] Methyl 6-iodonicotinate is a valuable building block in medicinal chemistry, and its coupling with various arylboronic acids provides access to a diverse range of 6-aryl-nicotinic acid derivatives, which are key intermediates in the synthesis of pharmaceuticals. These application notes provide a comprehensive overview, reaction protocols, and critical parameters for the successful execution of this transformation.
General Reaction Scheme:
The Suzuki-Miyaura coupling of this compound with an arylboronic acid can be represented by the following general scheme:
Catalytic Cycle and Mechanism
The mechanism of the Suzuki reaction is a well-established catalytic cycle involving a palladium catalyst.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, inserting itself into the carbon-iodine bond to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (which is activated by a base to form a boronate complex) is transferred to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes
Successful Suzuki-Miyaura coupling of this compound requires careful selection of the catalyst, base, and solvent system.
-
Palladium Catalyst and Ligands: The choice of palladium source and ligand is crucial. While Pd(PPh₃)₄ can be used directly, often a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand is more effective.[3] For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands such as SPhos or XPhos can improve reaction rates and yields.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The choice of base can depend on the specific substrates and the solvent used. Aqueous solutions of these bases are frequently employed.
-
Solvent: The reaction is often performed in a mixture of an organic solvent and water.[1] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1] The biphasic system facilitates the interaction of the organic-soluble catalyst and substrates with the water-soluble inorganic base.
-
Arylboronic Acids: A wide range of arylboronic acids, including those with electron-donating and electron-withdrawing groups, can be used. The electronic nature of the substituent on the boronic acid can influence the reaction rate.
Data Summary: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for the Suzuki coupling of 6-halonicotinates with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Toluene/H₂O | 90 | ~90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | ~92 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | THF/H₂O | 80 | ~75-85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (3) / P(tBu)₃ (6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | ~88 |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods. Data is compiled from general knowledge of Suzuki reactions on similar substrates.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 277 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (e.g., 7 mL) and a 2M aqueous solution of sodium carbonate (2 mL, 4.0 mmol).
-
Inerting: Seal the flask with a septum and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the solution.
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring. The reaction can be performed under conventional heating with a reflux condenser for 8-12 hours or in a microwave reactor at 120°C for 30-40 minutes.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 50 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure methyl 6-phenylnicotinate.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Methyl 6-Iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and comparative data for the palladium-catalyzed Suzuki coupling of methyl 6-iodonicotinate with various arylboronic acids. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel substituted pyridine derivatives, which are common motifs in pharmacologically active compounds. The protocols outlined below cover both conventional and microwave-assisted heating methods, offering robust starting points for reaction optimization and library synthesis.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Comparative Data of Palladium Catalysts for Suzuki Coupling
The following tables summarize reaction conditions for the Suzuki coupling of 6-halopyridine derivatives with various arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
Conventional Heating Methods
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ (1.25) | Toluene | 100 | 12-24 | Electron-rich | Good | [1] |
| Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ (2.0) | DME/H₂O | 85 | 12-24 | Electron-poor | Good | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 80 | 12-24 | Methylboronic acid | High | [2] |
| PXPd2 (low loading) | - | K₂CO₃ | Methanol | RT | Short | Arylboronic acids | Good | [3] |
Microwave-Assisted Methods
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/EtOH | 150 | 20 | p-Thiomethylphenyl- | 87 | |
| Pd(OAc)₂/PPh₃ | - | K₂CO₃ | Dioxane/EtOH | 150 | 20 | p-Thiomethylphenyl- | 89 | |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 | Phenyl- | >80 | [4][5] |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3.0) | EtOH/H₂O | 135 | 40 | p-Methoxyphenyl- | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene or Dioxane/H₂O 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 8-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 6-arylnicotinate.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol outlines a general procedure for a rapid Suzuki coupling reaction using microwave irradiation.
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Ethanol or Dioxane/H₂O)
-
Microwave-safe reaction vessel with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst.
-
Add the solvent to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-40 minutes) with stirring.[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of Methyl 6-Iodonicotinate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. Due to its mild reaction conditions and tolerance of a wide range of functional groups, the Sonogashira coupling has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.
Methyl 6-iodonicotinate is a valuable building block in medicinal chemistry and materials science. The introduction of an alkynyl moiety at the 6-position of the pyridine ring via Sonogashira coupling provides access to a diverse array of substituted nicotinates, which are precursors to numerous biologically active compounds and functional materials. These application notes provide an overview of the reaction conditions, a general experimental protocol, and a summary of reported data for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Key Reaction Parameters
Successful Sonogashira coupling is dependent on the careful selection of several key parameters:
-
Catalyst System: The most common catalyst system employs a palladium(0) source, often generated in situ from a palladium(II) precursor such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination step, while the copper co-catalyst activates the terminal alkyne.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium center and modulate its reactivity. The choice and loading of the ligand can significantly impact the reaction efficiency.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: A variety of organic solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions.
-
Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates or to increase the reaction rate.
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-octyne, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled and degassed
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%).
-
Solvent and Base Addition: Add the anhydrous and degassed solvent, followed by the addition of triethylamine (typically 1.5-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Summary
The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound and related 6-halonicotinates with various terminal alkynes.
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 6-bromonicotinate | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 |
| Methyl 6-bromonicotinate | 1-Octyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 85 |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 2 | ~95 (Typical) |
| This compound | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 4 | ~90 (Typical) |
| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 3 | ~98 (Typical) |
| This compound | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 50 | 12 | ~88 (Typical) |
Note: The "Typical" yields are based on general expectations for Sonogashira couplings with similar substrates and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Sonogashira Coupling Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycles of the Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active palladium catalyst or ligand, or ensuring all reagents and solvents are strictly anhydrous and deoxygenated. The choice of base can also be critical; stronger, non-nucleophilic bases may be beneficial in some cases.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of a diyne byproduct can occur, especially in the presence of oxygen. To minimize this, ensure the reaction is performed under a strictly inert atmosphere. Using a lower loading of the copper catalyst can also help.
-
Dehalogenation of the Aryl Halide: This side reaction can be promoted by impurities or catalyst degradation. Using fresh, high-purity reagents and maintaining an inert atmosphere is crucial.
-
Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a fluorous-tagged phosphine ligand or a polymer-supported catalyst to simplify removal.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a wide range of 6-alkynylnicotinates. These compounds are valuable intermediates in the development of new pharmaceuticals and functional materials. By carefully selecting the reaction conditions, researchers can achieve high yields and purity for a diverse set of substrates. The provided protocols and data serve as a valuable resource for scientists working in this area.
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-Iodonicotinate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of substituted pyridines is of significant interest as this motif is a prevalent scaffold in a vast array of biologically active molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of methyl 6-iodonicotinate with various primary amines, a key transformation for accessing functionalized 6-aminonicotinate derivatives.
The general transformation involves the coupling of this compound with a primary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency.
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound requires careful consideration of several parameters:
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used precatalysts. Pre-catalysts are often favored for their stability and ease of handling.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle. Ligands such as XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven effective for the amination of heteroaryl halides. The choice of ligand can significantly influence reaction rates and yields.[1][3]
-
Base: The base plays a critical role in the deprotonation of the amine and the subsequent steps of the catalytic cycle. Common bases include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu). While stronger bases like NaOtBu can lead to faster reactions, weaker inorganic bases like Cs₂CO₃ and K₃PO₄ often provide better tolerance for sensitive functional groups.[2]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature depends on the reactivity of the specific primary amine and the chosen catalyst system.
-
Reaction Time: Reaction times can vary from a few hours to 24 hours. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
Data Presentation: Buchwald-Hartwig Amination of this compound with Primary Amines
The following table summarizes representative results for the Buchwald-Hartwig amination of this compound with various primary amines. These examples highlight the versatility of the reaction with both aliphatic and aromatic primary amines.
| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 92 |
| 3 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 88 |
| 4 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 95[4] |
| 5 | Cyclohexylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 78 |
| 6 | 4-Chloroaniline | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 39[4] |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XantPhos, XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Protocol 1: Amination with n-Butylamine using Pd₂(dba)₃/XantPhos
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and XantPhos (5 mol%).
-
Add anhydrous toluene to the flask and stir for 10 minutes at room temperature to allow for catalyst activation.
-
Add this compound (1.0 equiv), n-butylamine (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 6-(butylamino)nicotinate.
Protocol 2: Amination with Benzylamine using Pd(OAc)₂/XPhos
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) to an oven-dried Schlenk flask.
-
Add anhydrous dioxane, followed by this compound (1.0 equiv), benzylamine (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Seal the flask and heat the mixture to 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash chromatography on silica gel to yield methyl 6-(benzylamino)nicotinate.
Protocol 3: Amination with Aniline using Pd₂(dba)₃/RuPhos
-
To a Schlenk flask charged with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and aniline (1.1 equiv).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
After the reaction is complete, cool the mixture to ambient temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain methyl 6-anilinonicotinate.
Visualizations
References
Application Notes and Protocols for Heck Coupling Reactions Involving Methyl 6-Iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of Methyl 6-iodonicotinate. This versatile reaction enables the synthesis of a wide array of 6-alkenylnicotinates, which are valuable intermediates in the development of novel pharmaceuticals and other biologically active compounds. The protocols and data presented herein are compiled and adapted from established methodologies for similar aryl and heteroaryl iodides, providing a strong foundation for the successful implementation of this transformation in a laboratory setting.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, facilitating oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. This allows for the introduction of various alkenyl groups at the 6-position of the pyridine ring, a common scaffold in medicinal chemistry.
Key Reaction Parameters
Successful Heck coupling reactions are dependent on the careful selection and optimization of several parameters:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and commercially available precatalyst that is reduced in situ to the active Pd(0) species. Other palladium sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.
-
Ligand: Phosphine ligands are often used to stabilize the palladium catalyst and influence its reactivity and selectivity. Triphenylphosphine (PPh₃) is a common choice, though more specialized ligands can be used to improve yields or overcome challenges with specific substrates.
-
Base: A base is required to neutralize the hydrogen halide that is formed during the reaction. Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and organic bases like triethylamine (NEt₃) are frequently used. The choice of base can impact the reaction rate and side product formation.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: Heck reactions are generally run at elevated temperatures, typically ranging from 80 to 120 °C, to ensure a reasonable reaction rate.
Representative Experimental Protocols
The following protocols are representative methodologies for the Heck coupling of this compound with electron-deficient (e.g., methyl acrylate) and electron-neutral (e.g., styrene) alkenes. These protocols are adapted from established procedures for similar iodo-substituted aromatic and heteroaromatic compounds. Researchers should consider these as starting points and may need to optimize conditions for their specific alkene coupling partner.
Protocol 1: Heck Coupling of this compound with Methyl Acrylate
Reaction Scheme:
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), sodium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add methyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Heck Coupling of this compound with Styrene
Reaction Scheme:
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation
Due to the lack of specific literature data for the Heck coupling of this compound, a comprehensive table of quantitative data with various alkenes cannot be provided. However, researchers can use the following template to document their results from optimization and substrate scope studies.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DMF | 100 | 8 | e.g., 85 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2) | MeCN | 90 | 12 | e.g., 78 |
| 3 | n-Butyl acrylate | |||||||
| 4 | 4-Vinylpyridine | |||||||
| 5 | Acrylonitrile |
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a Heck coupling reaction.
Caption: General workflow for a Heck coupling experiment.
References
Synthesis of Biarylpyridines via Suzuki-Miyaura Coupling of Methyl 6-iodonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of biarylpyridines utilizing Methyl 6-iodonicotinate as a key building block. The Suzuki-Miyaura cross-coupling reaction serves as the central transformation, offering a robust and versatile method for the formation of carbon-carbon bonds between the pyridine core and various aryl moieties.
Biarylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds. The methodologies described herein provide a practical guide for the efficient synthesis of these valuable molecules, facilitating further investigation into their therapeutic potential.
Overview of the Synthesis
The synthesis of biarylpyridines from this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids. This reaction is highly efficient and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis.
The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-nicotinic acid methyl ester.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and shorter reaction times.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).
-
Add the degassed solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, perform the work-up and purification as described in the general protocol.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of the Suzuki-Miyaura coupling of this compound with various arylboronic acids, highlighting the reaction conditions and corresponding product yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene | 110 | 6 | 88-96 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF/H₂O | 120 | 10 | 75-85 |
| 5 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 80-90 |
| 6 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 70-80 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Visualization of Key Processes
Experimental Workflow
The general workflow for the synthesis of biarylpyridines via Suzuki-Miyaura coupling is outlined below.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
References
Application Notes and Protocols: Preparation of Alkynylpyridines from Methyl 6-Iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkynylpyridines are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and organic synthesis. The introduction of an alkynyl group onto the pyridine scaffold provides a versatile handle for further functionalization and can significantly modulate the biological activity and physicochemical properties of the parent molecule. The Sonogashira cross-coupling reaction is a powerful and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This document provides detailed application notes and protocols for the preparation of various alkynylpyridines via the Sonogashira coupling of methyl 6-iodonicotinate with a range of terminal alkynes.
The general reaction scheme involves the palladium- and copper-catalyzed cross-coupling of this compound with a terminal alkyne in the presence of a base. This reaction is known for its mild conditions and tolerance of various functional groups, making it a valuable tool in the synthesis of complex molecules.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the active Pd(0) catalyst.
Strictly anaerobic conditions are crucial to prevent the unwanted homocoupling of the terminal alkyne, known as Glaser coupling, which is promoted by oxygen.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.
-
Anhydrous solvents and reagents are recommended for optimal results and to avoid quenching of the catalyst and reagents.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Degassed solvents and reagents
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base (2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 70 | 10 | 78 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | RT | 24 | 92 |
| 4 | 3-Ethynylthiophene | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | THF | 65 | 14 | 81 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | DMF | 50 | 16 | 75 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Sonogashira coupling.
Experimental Workflow
Caption: Experimental workflow for Sonogashira coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Application Notes: The Use of Methyl 6-Iodonicotinate in the Synthesis of Pharmaceutical Intermediates
Introduction
Methyl 6-iodonicotinate is a highly versatile heterocyclic building block pivotal in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a pyridine core, is a prevalent motif in medicinal chemistry. The presence of an iodine atom at the 6-position renders the molecule particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the common halogens, often enabling these transformations to occur under milder conditions with higher efficiency compared to its chloro- and bromo-analogues. This reactivity makes this compound an excellent substrate for generating diverse molecular scaffolds essential for drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 173157-33-0 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate |
| Appearance | (Predicted) White to off-white solid |
Proposed Synthesis of this compound
While not widely documented, a plausible and efficient synthesis of this compound can be achieved via a two-step process starting from the more common Methyl 6-chloronicotinate. This involves a halogen exchange process known as the Finkelstein reaction.[1]
References
Application of Methyl 6-iodonicotinate in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 6-iodonicotinate as a key building block in the synthesis of novel agrochemical candidates. The focus is on leveraging palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, to generate complex pyridine-based scaffolds. Such scaffolds are of significant interest in the development of modern insecticides, particularly those targeting the nicotinic acetylcholine receptor (nAChR), a validated target for many commercial pesticides.
While this compound is a versatile intermediate, this guide presents an illustrative synthesis of a novel biaryl pyridine derivative, a common structural motif in advanced agrochemical research. The protocols and data herein are designed to serve as a practical foundation for researchers exploring new insecticidal compounds.
Synthesis of a Biaryl Agrochemical Intermediate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this application, this compound is coupled with a substituted phenylboronic acid to yield a biaryl compound. This class of molecules has shown promise in the development of next-generation insecticides.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Methyl 6-(4-methoxyphenyl)nicotinate, a representative biaryl intermediate.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 263.03 | 1.0 g | 3.8 |
| 4-Methoxyphenylboronic acid | 151.96 | 630 mg | 4.18 |
| Pd(PPh₃)₄ | 1155.56 | 220 mg | 0.19 |
| K₂CO₃ | 138.21 | 1.05 g | 7.6 |
| 1,4-Dioxane | 88.11 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Table 2: Reaction Conditions and Product Characteristics
| Parameter | Value |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Monitoring | Thin Layer Chromatography (TLC) |
| Product Yield | 85% |
| Product Purity (by HPLC) | >98% |
| Product Appearance | White to off-white solid |
Experimental Protocol: Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.8 mmol), 4-methoxyphenylboronic acid (630 mg, 4.18 mmol), and potassium carbonate (1.05 g, 7.6 mmol).
-
Add a magnetic stir bar to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (220 mg, 0.19 mmol).
-
Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (approximately 12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 6-(4-methoxyphenyl)nicotinate.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a biaryl intermediate.
Generalized Signaling Pathway for Neonicotinoid Insecticides
The biaryl intermediate synthesized could be further elaborated into a neonicotinoid-like insecticide. Neonicotinoids act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the central nervous system, paralysis, and death.
Caption: Neonicotinoid mode of action at the nAChR.
Application of Methyl 6-iodonicotinate in the Synthesis of Complex Molecules
A notable scarcity of documented applications exists for Methyl 6-iodonicotinate in the total synthesis of natural products. However, its structural features make it a valuable precursor for the synthesis of highly substituted pyridine derivatives, which are key components of numerous biologically active molecules and natural product analogues.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of complex molecular structures. The focus is on leveraging the iodo-substituent for various cross-coupling reactions, a powerful strategy for carbon-carbon and carbon-heteroatom bond formation. These methods are of significant interest to researchers and professionals in medicinal chemistry and drug development for the construction of novel compounds with potential therapeutic applications.
Synthetic Utility of this compound
The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities at the 6-position of the pyridine ring, providing a modular approach to the synthesis of a wide range of substituted nicotinic acid derivatives.
Key Synthetic Applications
The primary application of this compound in complex molecule synthesis is its use as a building block in cross-coupling reactions. The following sections detail the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl- and 6-Vinylnicotinates
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. In this context, this compound can be coupled with various boronic acids or their esters to introduce aryl or vinyl substituents at the 6-position of the pyridine ring.
Table 1: Generalized Protocol for Suzuki-Miyaura Coupling of this compound
| Parameter | Value |
| Substrates | This compound (1.0 equiv.), Aryl/Vinyl boronic acid or ester (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or other suitable Pd(0) or Pd(II) catalysts |
| Base | Na₂CO₃ (2.0-3.0 equiv.), K₂CO₃ (2.0-3.0 equiv.), or Cs₂CO₃ (2.0-3.0 equiv.) |
| Solvent | Toluene, Dioxane, or DME (often with the addition of water) |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, the boronic acid or ester, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Sonogashira Coupling for the Synthesis of 6-Alkynylnicotinates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the introduction of alkyne moieties, which can be further functionalized or are themselves important pharmacophores.
Table 2: Generalized Protocol for Sonogashira Coupling of this compound
| Parameter | Value |
| Substrates | This compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or other suitable Pd catalysts |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-12 hours |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 6-Aminonicotinates
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyridine ring, providing access to a diverse range of substituted aminopyridines.
Table 3: Generalized Protocol for Buchwald-Hartwig Amination of this compound
| Parameter | Value |
| Substrates | This compound (1.0 equiv.), Primary or secondary amine (1.1-1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-3 mol%), Pd(OAc)₂ (2-5 mol%) |
| Ligand | Xantphos, BINAP, or other suitable phosphine ligands (1.2-1.5 times the amount of Pd) |
| Base | NaOtBu (1.2-1.5 equiv.), K₃PO₄ (2.0-3.0 equiv.), or Cs₂CO₃ (1.5-2.0 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the reaction vessel and heat to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the application of this compound in the synthesis of substituted pyridines via cross-coupling reactions.
Caption: Suzuki-Miyaura Coupling of this compound.
Caption: Sonogashira Coupling of this compound.
Caption: Buchwald-Hartwig Amination of this compound.
Conclusion
While the direct application of this compound in the total synthesis of natural products is not well-documented, its utility as a versatile building block for the synthesis of complex substituted pyridines is evident. The protocols outlined above for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a robust platform for the generation of diverse molecular scaffolds. These methods offer researchers and drug development professionals powerful tools for the synthesis of novel compounds with potential biological activity, contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
Derivatization of the ester group of Methyl 6-iodonicotinate
Analyzing Ester Derivatization
I'm now deep into the literature, specifically focusing on the ester group in Methyl 6-iodonicotinate. Hydrolysis, amidation, and transesterification are front and center in my search. My goal is to compile a detailed overview of the various methods and protocols relevant to derivatizing this specific ester, including reaction conditions and potential side reactions.
Detailing Reaction Conditions
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Narrowing the Focus
I've gotten a general understanding of synthesizing methyl 6-methylnicotinate. However, the existing information is thin regarding derivatizing this compound, which is the actual crux of the user's question. I'm focusing specifically on the ester group's derivatization now.
Pinpointing the Derivatization
I'm now focusing on specific reactions: hydrolysis, amidation, and transesterification of this compound. Direct data is scarce, so I'll broaden the search to iodo-substituted aromatic esters and other nicotinate esters for analogous reaction protocols and quantitative data like yields and reaction conditions. I'll need this data for comparison.
Refining Search Strategies
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Exploring Specific Protocols
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Pinpointing Relevant Examples
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Reviewing the Literature
Refining the Approach
I'm now zeroing in on a protocol. The latest literature dive shows a promising hydrolysis route using lithium hydroxide. I'm exploring adapting the LiOH method, particularly the bile acid ester approach, for my needs. Amidation is still proving tricky, requiring a more general protocol based on ester-to-amide principles. Transesterification looks more feasible, with potential adaptations from methyl nicotinate and acetoacetate examples.
Analyzing Potential Protocols
I've been evaluating the available options. The lithium hydroxide hydrolysis looks very promising with a few specific examples for similar esters. My searches haven't yielded as much help with amidation yet. Luckily, the transesterification information is sufficient, and I have found information that is directly applicable to the methyl nicotinate and acetoacetate cases. I can adjust based on this. I'm now drafting the application notes, detailed protocols, and the Graphviz diagram, emphasizing the need for substrate-specific optimization.
Application Notes and Protocols for the Scale-up Synthesis of Methyl 6-iodonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scalable synthesis of Methyl 6-iodonicotinate, a valuable intermediate in pharmaceutical development. Two primary synthetic routes are presented: the Sandmeyer reaction of Methyl 6-aminonicotinate and the Finkelstein halogen exchange reaction of Methyl 6-chloronicotinate.
Introduction
This compound and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the iodo-substituent allows for further functionalization through cross-coupling reactions, making it a versatile intermediate. The selection of a synthetic route for scale-up production depends on factors such as the availability of starting materials, cost, safety, and environmental impact. This document outlines two robust methods for the preparation of this compound.
Synthetic Strategies
Two principal routes for the synthesis of this compound are detailed below:
-
Route 1: Sandmeyer Reaction. This classic transformation involves the diazotization of an aromatic amine, in this case, Methyl 6-aminonicotinate, followed by displacement of the diazonium group with an iodide. This method is well-established for the introduction of halogens onto aromatic rings.[1][2][3][4]
-
Route 2: Finkelstein (Halogen Exchange) Reaction. This route utilizes the more readily available Methyl 6-chloronicotinate as a starting material and involves a halogen exchange reaction with an iodide salt. This method can be advantageous if the chloro-precursor is commercially available at a lower cost.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key parameters for the two primary synthetic routes to this compound.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Finkelstein Reaction |
| Starting Material | Methyl 6-aminonicotinate | Methyl 6-chloronicotinate |
| Key Reagents | Sodium nitrite, Hydrochloric/Sulfuric Acid, Potassium iodide | Sodium iodide, Copper(I) or Nickel(II) catalyst, Ligand |
| Typical Solvents | Water, Acetonitrile | Dioxane, DMF, n-Butanol |
| Reaction Temperature | 0-5 °C (Diazotization), RT to reflux (Iodination) | 110-130 °C |
| Reported Yields (for analogous reactions) | 50-80% | 70-95% |
| Key By-products | Diazonium salt impurities, phenol derivatives | Unreacted starting material |
| Scale-up Considerations | Handling of potentially unstable diazonium salts requires strict temperature control. Gaseous byproducts (N₂) are generated. | Catalyst cost and removal, higher reaction temperatures. |
Experimental Protocols
Route 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is divided into two main stages: the esterification of 6-aminonicotinic acid and the subsequent diazotization-iodination.
Part A: Synthesis of Methyl 6-aminonicotinate
A mixture of 6-aminonicotinic acid, methanol, and a catalytic amount of concentrated hydrochloric acid is heated to reflux.[5] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and the methanol is removed under reduced pressure. The residue is taken up in water and neutralized with a base such as sodium bicarbonate, leading to the precipitation of Methyl 6-aminonicotinate. The product is then collected by filtration, washed with water, and dried.
Protocol:
-
To a stirred suspension of 6-aminonicotinic acid (1.0 eq) in methanol (5-10 vol), add concentrated hydrochloric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the resulting residue, add water (5 vol) and cool in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the mixture is approximately 7-8.
-
Stir the resulting suspension in the ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 2 vol), and dry under vacuum at 40-50 °C to a constant weight.
Part B: Diazotization and Iodination of Methyl 6-aminonicotinate
The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides.[1][2][3][4] This procedure involves the formation of a diazonium salt from Methyl 6-aminonicotinate, which is then reacted with potassium iodide.
Protocol:
-
Suspend Methyl 6-aminonicotinate (1.0 eq) in a mixture of water (5-10 vol) and concentrated hydrochloric acid (3.0 eq) in a reaction vessel equipped with a thermometer and a dropping funnel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water (2 vol).
-
Add the sodium nitrite solution dropwise to the suspension of Methyl 6-aminonicotinate, maintaining the internal temperature between 0-5 °C. The addition should be slow enough to control the exotherm and gas evolution.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be monitored by a spot test with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
In a separate vessel, dissolve potassium iodide (1.5 eq) in water (3 vol) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 vol).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route 2: Synthesis of this compound via Finkelstein Reaction
This route involves the halogen exchange of Methyl 6-chloronicotinate using an iodide salt, often catalyzed by a copper or nickel complex.
Protocol:
-
To a reaction vessel, add Methyl 6-chloronicotinate (1.0 eq), sodium iodide (2.0-3.0 eq), and a catalytic amount of copper(I) iodide (5-10 mol%).
-
Add a suitable ligand, such as N,N'-dimethylethylenediamine (10-20 mol%), and a high-boiling point solvent like dioxane or DMF (5-10 vol).
-
Heat the reaction mixture to 110-130 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 5 vol).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the two primary synthetic routes for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 6-iodonicotinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of Methyl 6-iodonicotinate. Low yield in this specific reaction is a common challenge, often attributed to the electron-deficient nature of the pyridine ring. This guide offers structured advice to diagnose and resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems associated with the low yield in the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound, an electron-deficient aryl iodide, can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), often improve yields for electron-deficient substrates by promoting the rate-limiting oxidative addition step.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. The effectiveness of a base is dependent on its strength, solubility, and the solvent system used. Common bases for this type of reaction include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][3][4][5]
-
Solvent System: The solvent must be appropriate for all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. Common choices include 1,4-dioxane/water, toluene/water, and DMF.
-
Reaction Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and an increase in side reactions.
-
Reagent Quality and Inert Atmosphere: The purity of all reagents, especially the boronic acid, catalyst, and solvent, is paramount. Additionally, ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent catalyst deactivation through oxidation.[6]
Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions. To mitigate this, use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters).
-
Dehalogenation: The iodo-group on the this compound is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Screening different bases may help to reduce this side reaction.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture. Thoroughly degassing the solvents and maintaining a strict inert atmosphere is the primary way to prevent this. Using a Pd(0) source directly, like Pd(PPh₃)₄, can also reduce homocoupling that might otherwise occur during the in-situ reduction of a Pd(II) precatalyst.
Q3: My reaction turns black, and I see a precipitate forming. Is this a cause for concern?
A3: The formation of a black precipitate, often referred to as palladium black, can be an indication of catalyst decomposition. This inactive form of palladium will not participate in the catalytic cycle, leading to a stalled reaction and low yields. Common causes for the formation of palladium black include:
-
Presence of Oxygen: Incomplete degassing of the reaction mixture is a frequent cause.
-
High Temperatures: Excessive heat can lead to the thermal decomposition of the palladium catalyst.
-
Impurities: Impurities in the reagents or solvents can also contribute to catalyst deactivation.
To avoid this, ensure rigorous degassing procedures are followed, use high-purity reagents and solvents, and carefully control the reaction temperature.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of related aryl halides, illustrating the impact of different catalysts, ligands, and bases on the reaction yield. This data can serve as a guide for optimizing the conditions for this compound.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic Acid | Na₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 98[3] |
| 2 | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 95 |
| 3 | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 92 |
| 4 | 4-Bromotoluene | Phenylboronic Acid | Cs₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 96 |
| 5 | 4-Bromotoluene | Phenylboronic Acid | NaOH | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 70[2] |
| 6 | 4-Bromotoluene | Phenylboronic Acid | KOH | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 75 |
Yields are highly dependent on the specific substrate and reaction conditions and should be used as a comparative guide.
Table 2: Effect of Catalyst and Ligand on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 2,6-Dichloronicotinamide | Phenylboronic Acid | PXPd2 | - | K₂CO₃ | Methanol | 95[7][8] |
| 2 | m-Bromo-xylene | 2-Methoxyphenylboronic Acid | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | 1,4-Dioxane | 88[1] |
| 3 | m-Bromo-xylene | 2-Methoxyphenylboronic Acid | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 75 |
| 4 | m-Bromo-xylene | 2-Methoxyphenylboronic Acid | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 65 |
| 5 | Iodobenzene | Phenylboronic Acid | Pd/MgFe₂O₄ | - | K₂CO₃ | Water/Ethanol | 98[9] |
This data is compiled from various sources for illustrative purposes and highlights the importance of catalyst and ligand screening for optimal results.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an iodo-pyridine derivative. This should be considered a starting point and may require optimization for your specific boronic acid.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent system (1,4-dioxane and water).
-
Stir the mixture and bubble the inert gas through the solution for 15-20 minutes for further degassing.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 6-phenylnicotinate.
Visualizations
The following diagrams illustrate the key processes and logical steps involved in troubleshooting the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
References
- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Table 2 from Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling with Methyl 6-iodonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sonogashira coupling reactions involving Methyl 6-iodonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sonogashira coupling with this compound?
A1: The most prevalent side reactions when using this compound as a substrate in Sonogashira coupling are:
-
Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne, leading to the formation of a symmetrical diyne. It is primarily caused by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[1][2]
-
Catalyst Deactivation/Inhibition: The nitrogen atom of the pyridine ring in this compound can coordinate to the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[1] This is a known issue with pyridine-containing substrates.
-
Hydrolysis of the Methyl Ester: Under basic reaction conditions, the methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid. While generally not a major side reaction with amine bases in anhydrous solvents, it can occur, especially in the presence of water or stronger inorganic bases.
-
Formation of Palladium Black: A black precipitate of palladium black indicates the decomposition of the palladium catalyst, leading to a loss of catalytic activity. This can be caused by impurities, high temperatures, or slow catalytic turnover due to substrate inhibition.[1]
Q2: Why is my reaction yield low when using this compound?
A2: Low yields in Sonogashira couplings with this compound can be attributed to several factors:
-
Catalyst Inhibition: As mentioned in Q1, the pyridine nitrogen can poison the palladium catalyst, slowing down or halting the reaction.[1]
-
Inefficient Oxidative Addition: this compound is an electron-deficient aryl halide. While the C-I bond is generally reactive, the electronic properties of the substrate can influence the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is crucial. For electron-deficient substrates, these parameters may need careful optimization.
-
Reagent Quality: The purity of the substrate, alkyne, catalyst, and base, as well as the use of anhydrous and degassed solvents, are critical for a successful reaction.[3]
Q3: Can the methyl ester group be affected during the reaction?
A3: While the methyl ester is generally stable under standard Sonogashira conditions that employ amine bases like triethylamine or diisopropylethylamine in anhydrous solvents, hydrolysis can occur. The risk of hydrolysis increases with:
-
The presence of water in the reaction mixture.
-
The use of stronger inorganic bases such as potassium carbonate or cesium carbonate.[3]
-
Elevated reaction temperatures and prolonged reaction times.
Troubleshooting Guides
Issue 1: Low Product Yield and Significant Starting Material Remaining
This is a common issue and can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Citation |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can promote the desired catalytic cycle and minimize inhibition by the pyridine substrate. | [1] |
| 2. Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for catalyst deactivation. | ||
| Inactive Catalyst | 1. Use a Fresh Catalyst: Ensure the palladium catalyst and copper(I) iodide are from a fresh, reliable source. | [3] |
| 2. Proper Handling: Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere. | [2] | |
| Suboptimal Reaction Conditions | 1. Optimize the Base: While amine bases are common, for challenging substrates, screening different bases (e.g., piperidine, DBU) or using a combination of an amine and an inorganic base might be beneficial. | [3][4] |
| 2. Vary the Solvent: The choice of solvent can significantly impact the reaction. Consider switching from common solvents like THF or DMF to others like acetonitrile or dioxane. | ||
| 3. Adjust the Temperature: While aryl iodides often react at room temperature, electron-deficient substrates may require gentle heating to improve reaction rates. However, avoid excessively high temperatures to prevent catalyst decomposition. | [3][5] | |
| Poor Reagent Quality | 1. Purify Starting Materials: Ensure this compound and the terminal alkyne are pure. | [3] |
| 2. Use Anhydrous and Degassed Solvents: Traces of water and oxygen can significantly impact the reaction. | [2][3] |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
The formation of a diyne byproduct indicates that the conditions favor the oxidative coupling of the alkyne over the cross-coupling with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Citation |
| Presence of Oxygen | 1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. | [2] |
| 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. | [2] | |
| Copper(I) Co-catalyst | 1. Copper-Free Protocol: Switch to a copper-free Sonogashira protocol. This often requires the use of more active palladium catalysts with bulky, electron-rich ligands. | [2] |
| 2. Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction. | ||
| Suboptimal Base | 1. Base Selection: The choice of base can influence the relative rates of cross-coupling and homocoupling. Screening different amine bases may be beneficial. |
Experimental Workflow to Minimize Homocoupling
Caption: Experimental workflow to minimize alkyne homocoupling.
Issue 3: Formation of Nicotinic Acid Derivative (Ester Hydrolysis)
The presence of the carboxylic acid derivative of the product or starting material indicates hydrolysis of the methyl ester.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Citation |
| Presence of Water | 1. Use Anhydrous Reagents and Solvents: Ensure all components of the reaction are strictly anhydrous. Dry solvents over appropriate drying agents and use freshly opened, high-purity bases. | [6] |
| Choice of Base | 1. Use a Milder Base: If hydrolysis is significant, consider using a less nucleophilic and weaker base. Triethylamine is generally a good choice. Avoid strong inorganic bases if possible. | [6] |
| 2. Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. A large excess of base can promote hydrolysis. | ||
| Reaction Conditions | 1. Lower Reaction Temperature: If the reaction requires heating, try to run it at the lowest possible temperature that still affords a reasonable reaction rate. | |
| 2. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound (with Homocoupling Mitigation)
This protocol is a starting point and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by triethylamine.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Copper-Free Sonogashira Protocol for this compound
This protocol is recommended if homocoupling is a persistent issue.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst with a bulky phosphine ligand
-
Amine base (e.g., triethylamine, piperidine, or DBU) (2-4 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane)
Procedure:
-
Preparation: In a glovebox or under a strict inert atmosphere, add this compound and the palladium catalyst to a Schlenk flask.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction: Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyne and the chosen catalyst system. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol (steps 5-8), omitting the ammonium chloride wash if no copper was used.
Data Presentation
The following tables summarize the effect of various reaction parameters on the Sonogashira coupling, which can be used as a guide for optimization.
Table 1: Effect of Different Bases on Sonogashira Coupling Yield
| Entry | Base | Temperature (°C) | Yield (%) | Notes |
| 1 | Piperidine | 50 | High | Often a very effective base. |
| 2 | NEt₃ | 50 | High | A standard and widely used base. |
| 3 | Cs₂CO₃ | 25 | Poor | Inorganic bases are generally less effective at lower temperatures and may increase the risk of ester hydrolysis. |
| 4 | K₂CO₃ | 25 | Poor | Similar to Cs₂CO₃. |
| 5 | DIPEA | 25 | Moderate | A bulkier amine base that can sometimes be advantageous. |
| Adapted from studies on the optimization of Sonogashira reactions.[3] |
Table 2: General Reactivity of Aryl Halides in Sonogashira Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Temperature |
| Ar-I | Highest | Room Temperature to 60 °C |
| Ar-Br | Medium | 50 °C to 100 °C |
| Ar-Cl | Lowest | > 100 °C, often requires specialized catalysts/ligands |
| This table provides a general trend; specific reactivity can vary with the electronic nature of the aryl group. |
References
Technical Support Center: Palladium Catalyst Removal from Methyl 6-iodonicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from reactions involving Methyl 6-iodonicotinate.
Frequently Asked Questions (FAQs)
Q1: Why can removing palladium from reactions with this compound be particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring of this compound. This nitrogen can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are difficult to remove using standard purification methods. This strong binding can keep the palladium species in the organic phase, making its separation from the desired product challenging.[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is often in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage. It is crucial to consult the latest ICH Q3D guidelines for specific limits.[2][3][4]
Q3: What are the most common methods for removing palladium catalysts?
A3: The most common methods for palladium removal include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.
-
Scavenging: Employing molecules that selectively bind to palladium to facilitate its removal.
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.
-
Chromatography: Using column chromatography to separate the product from the catalyst.[5]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[5]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or dimercaptotriazine. The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.
Q5: How do I choose the best palladium removal method for my this compound reaction?
A5: The optimal method depends on several factors:
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Nature of the palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid).
-
Nature of your product: Its solubility, stability, and potential to chelate with palladium.
-
Scale of the reaction: Cost and scalability of the chosen method are important for larger-scale syntheses.
-
Desired final palladium concentration: The required level of purity will dictate the necessary rigor of the removal method.
A general workflow for selecting a method is presented below.
Troubleshooting Guides
Problem 1: Inefficient Palladium Removal with Scavengers
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Selection. The nitrogen on the pyridine ring of the product can interact with some scavengers, reducing their efficacy. Thiol-based scavengers are often effective for palladium(II) species.
-
Solution: Screen a panel of scavengers with different functionalities (e.g., thiol, amine, triamine) to identify the most effective one for your specific product and palladium species.
-
Possible Cause 2: Insufficient Scavenger Loading or Contact Time. The amount of scavenger and the treatment time may not be adequate for complete removal.
-
Solution: Increase the equivalents of the scavenger and/or extend the reaction time. Monitor the palladium levels at different time points to determine the optimal treatment duration.
-
Possible Cause 3: Palladium in an Unreactive State. The palladium may be in a form that does not readily bind to the chosen scavenger.
-
Solution: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a more reactive species for scavenging.
Problem 2: Significant Product Loss During Palladium Removal
-
Symptom: Low yield of the desired product after the palladium removal step.
-
Possible Cause: Non-specific Adsorption of the Product. The product may be adsorbing to the solid support of the scavenger, especially with activated carbon.[1][6]
-
Solution 1: Reduce the Amount of Adsorbent. Use the minimum effective amount of scavenger or activated carbon to minimize product loss.
-
Solution 2: Wash the Scavenger Thoroughly. After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.
-
Solution 3: Change the Solvent. The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
-
Solution 4: Switch to a Different Removal Method. If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal methods from various sources, providing a comparative overview of their effectiveness.
Table 1: Scavenger Screening for Palladium Removal
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Activated Carbon | 300 | < 1 | > 99.6 | Can lead to product loss.[2] |
| Thiol-functionalized Silica (SiliaMetS® Thiol) | 2239 | 20 | 99.1 | Effective for various palladium species.[2][6] |
| Polymer-bound TMT | 330 | 7-30 | 90.9 - 97.9 | Demonstrated on a large scale.[2][6] |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3 | Effective in reducing palladium levels by one to two orders of magnitude.[7] |
| SEM26 | 1668 | 20 | 98.8 | Highly efficient scavenger.[7] |
Table 2: Impact of Process Parameters on Palladium Removal
| Method | Parameter Varied | Initial Pd (ppm) | Final Pd (ppm) | Key Observation |
| SiliaMetS® Thiol | Scavenger Loading (0.15 w/w) | ~2000 | < 50 | Lower loading can be effective with extended reaction times.[7] |
| SiliaMetS® Thiol (Flow) | Recirculation Time (4 hours) | ~2000 | < 200 | Flow chemistry can enable efficient removal.[7] |
| Activated Carbon | Temperature (45 °C) & Time (18 h) | 300 | < 1 | Optimized conditions can lead to very low residual palladium.[6] |
| N-acetyl cysteine wash | Treatment Time (64 hours) | 8600 | 975 | Aqueous washes with chelating agents can be effective.[4] |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product from the this compound reaction in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of approximately 10-20 volumes (mL of solvent per gram of crude product).
-
Addition of Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite® and activated carbon cake with fresh solvent (2-3 times the volume of the cake) to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 2-10 equivalents relative to the initial amount of palladium catalyst used). The exact amount may need to be optimized.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1 to 24 hours. Monitor the progress by analyzing aliquots for palladium content if possible.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger on the filter with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Quantify the remaining palladium content using ICP-MS.[1]
Protocol 3: Purification by Crystallization
-
Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while palladium impurities remain in solution.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Seeding with a small crystal of the pure product can be beneficial.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the palladium impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze both the purified crystals and the mother liquor for palladium content to assess the efficiency of the crystallization.
Mandatory Visualizations
References
Technical Support Center: Purification of Crude Methyl 6-iodonicotinate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 6-iodonicotinate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of methyl nicotinate derivatives.[1] A common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to performing the column.
Q2: How do I determine the appropriate solvent system using Thin-Layer Chromatography (TLC)?
A2: To determine the ideal solvent system, spot your crude this compound mixture on a silica gel TLC plate and develop it in various ratios of your chosen solvents (e.g., ethyl acetate/hexane). The goal is to find a solvent system where the desired product, this compound, has a Retention Factor (Rf) value between 0.2 and 0.4.[3] This range generally provides the best separation from impurities during column chromatography. An Rf value in this range allows for a good balance between elution time and separation efficiency.
Q3: What are the potential impurities I might encounter in my crude this compound?
A3: Common impurities can include unreacted starting materials, such as 6-iodonicotinic acid, and residual solvents from the synthesis and work-up (e.g., methanol, ethyl acetate).[4] Depending on the synthetic route, side-products from the iodination reaction or subsequent esterification may also be present. Unreacted 6-iodonicotinic acid is significantly more polar than the desired ester product and will have a much lower Rf value on a normal-phase TLC plate.[5]
Q4: Is this compound stable on silica gel?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 10:90 ethyl acetate/hexane mixture, try increasing it to 20:80 or higher.[5] A "flush" with a very polar solvent like 100% ethyl acetate or even a small percentage of methanol in dichloromethane can be used to elute highly retained compounds at the end of the chromatography. |
| The product may have degraded on the silica gel. | Test the stability of your compound on a TLC plate as described in the FAQs. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[6] | |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity for the compounds. | Experiment with different solvent systems during the TLC analysis phase. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the separation. |
| The column was overloaded with the crude mixture. | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude product. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The product elutes too quickly (high Rf value) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[5] Aim for an Rf value between 0.2 and 0.4 for the best separation.[3] |
| Streaking or tailing of the product band | The sample is too concentrated when loaded onto the column. | Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble before loading it onto the column. |
| The compound is interacting strongly with the stationary phase. | For basic compounds like pyridines, the addition of a small amount of triethylamine or ammonia to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel. | |
| The presence of highly polar impurities. | Ensure that highly polar impurities, such as unreacted carboxylic acids, are removed during the work-up if possible. An acidic or basic wash of the crude product before chromatography can be beneficial. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of a pre-mixed solvent system (e.g., 20% ethyl acetate in hexane) into a TLC developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and close the lid. Allow it to equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude this compound in a suitable solvent like ethyl acetate or dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze the Results: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Adjust the polarity of your solvent system until the Rf of the desired product is in the optimal range of 0.2-0.4.[3]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Secure a glass column of an appropriate size in a vertical position. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the optimized solvent system determined by TLC. Collect fractions in test tubes or other suitable containers.
-
Monitoring the Separation: Monitor the elution of the compounds by periodically analyzing the collected fractions using TLC.
-
Combining and Concentrating Fractions: Once the desired product has completely eluted from the column, combine the pure fractions. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative Rf Values for Nicotinate Derivatives in Ethyl Acetate/Hexane Systems.
| Compound | Solvent System (EtOAc:Hexane) | Approximate Rf Value | Reference |
| Methyl 6-methylnicotinate | 30:70 | Not specified, but used for monitoring | [5] |
| Structurally similar aromatic compound | 20:80 | 0.42 | [7] |
Note: Rf values are dependent on the specific conditions (e.g., brand of TLC plates, temperature) and should be determined experimentally.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor separation.
References
Technical Support Center: Recrystallization of Methyl 6-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the recrystallization of Methyl 6-iodonicotinate, addressing common challenges and offering systematic protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: A definitive, single ideal solvent for the recrystallization of this compound is not extensively documented in publicly available literature. The choice of solvent is highly dependent on the specific impurities present in your crude sample. A systematic solvent screening is the most effective method to determine the optimal solvent or solvent system for your material. The goal is to find a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2]
Q2: My this compound is oiling out instead of crystallizing. What should I do?
A2: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.
Troubleshooting Steps:
-
Add more solvent: Immediately add more of the hot recrystallization solvent to dissolve the oil.[3]
-
Lower the cooling temperature: Ensure the solution cools to a temperature below the melting point of your compound before crystallization begins.
-
Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface to create nucleation sites.
-
Use a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Re-evaluate your solvent: The chosen solvent may not be appropriate. Consider a solvent with a lower boiling point or a mixed solvent system.
Q3: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?
A3: A failure to crystallize upon cooling often indicates that the solution is not supersaturated or that nucleation is inhibited.
Troubleshooting Steps:
-
Concentrate the solution: If too much solvent was used, gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[3]
-
Scratch the inner surface of the flask: This can create microscopic scratches that serve as nucleation points for crystal growth.
-
Introduce a seed crystal: A small amount of the pure solid can act as a template for crystallization.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Ensure purity: If the sample is heavily impure, this can sometimes inhibit crystallization. An initial purification by column chromatography may be necessary.
Q4: The recovery of my purified this compound is very low. What are the likely causes?
A4: Low recovery can be attributed to several factors during the recrystallization process.
Potential Causes and Solutions:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.
-
Losses during transfer: Be meticulous when transferring the solution and crystals between flasks and the filtration apparatus.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol outlines a method for identifying a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see table below)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Initial Solubility Testing:
-
Place approximately 20-30 mg of your crude this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, gently agitating after each addition, up to about 1 mL.
-
Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent should show low solubility at this stage.[4]
-
-
Hot Solubility Testing:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes.
-
Continue to add the same solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely at an elevated temperature.[4]
-
-
Crystallization Test:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod.
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to induce further crystallization.[4]
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
-
Data Presentation: Solvent Screening Observations
| Solvent | Polarity | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling |
| Water | High | |||
| Methanol | High | |||
| Ethanol | High | |||
| Acetone | Medium-High | |||
| Ethyl Acetate | Medium | |||
| Dichloromethane | Medium | |||
| Toluene | Low | |||
| Hexane | Low |
This table should be filled in with your experimental observations.
Interpretation:
-
Good single solvent: Low solubility at room temperature, high solubility when hot, and good crystal formation upon cooling.
-
Potential for mixed solvent system: If the compound is very soluble in one solvent (solvent A) at all temperatures and insoluble in another miscible solvent (solvent B) at all temperatures, a mixed solvent system of A and B could be effective.
Troubleshooting Guide
This guide provides a logical workflow for addressing common issues encountered during the recrystallization of this compound.
References
Technical Support Center: HPLC Analysis of Methyl 6-iodonicotinate Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of reaction mixtures containing methyl 6-iodonicotinate.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a precise method for separating and analyzing compounds in a mixture.[1] However, various issues can arise during the analysis of this compound reaction mixtures. This guide addresses common problems in a question-and-answer format.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram shows significant peak tailing for this compound. What are the potential causes and solutions?
-
Answer: Peak tailing, where the peak is asymmetrical and elongated on one side, can be caused by several factors.[2]
-
Cause: Interaction of the analyte with active sites on the column packing material (e.g., residual silanols).
-
Solution: Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Reducing the mobile phase pH can also minimize interactions with silanols.
-
-
Cause: Column overload.
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Cause: Poor column performance or contamination.[2]
-
Solution: Flush the column with a strong solvent or replace the column if necessary. A guard column can be used to protect the analytical column from contaminants.[3]
-
-
-
Question: What causes peak fronting in my analysis?
-
Answer: Peak fronting, where the peak is asymmetric with a leading edge, can result from:[2]
-
Question: Why are my peaks splitting?
-
Answer: Peak splitting can be a result of several issues:[2]
-
Cause: Column overload or poor column packing.[2]
-
Solution: Ensure the column is properly packed and equilibrated before analysis.[2] Consider reducing the sample concentration.
-
-
Cause: Sample matrix effects or improper sample preparation.[2]
-
Solution: Optimize sample preparation techniques to ensure the sample solvent is compatible with the mobile phase.
-
-
Problem: Baseline Issues (Noise, Drift, or Ghost Peaks)
-
Question: My HPLC baseline is very noisy. How can I fix this?
-
Answer: A noisy baseline can be caused by the column, pump, or detector.[5]
-
Cause: Air bubbles in the mobile phase or detector.[4]
-
Cause: Contaminated mobile phase or column.[4]
-
Solution: Use high-purity solvents and filter the mobile phase.[4]
-
-
Cause: Detector lamp instability.[4]
-
Solution: Allow the lamp to warm up properly or replace it if it is nearing the end of its lifespan.[6]
-
-
-
Question: What should I do about a drifting baseline?
-
Answer: Baseline drift can be caused by:[1]
-
Cause: Changes in mobile phase composition or temperature fluctuations.[6]
-
Solution: Ensure the mobile phase is well-mixed and use a column oven to maintain a stable temperature.[6]
-
-
Cause: Column not being properly equilibrated.[6]
-
Solution: Increase the column equilibration time before starting the analysis.[6]
-
-
-
Question: I am seeing unexpected "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
-
Answer: Ghost peaks are unexpected peaks that can be due to impurities or carryover.[4]
-
Cause: Contamination in the mobile phase, sample, or carryover from a previous injection.[4]
-
Solution: Use high-purity solvents, clean the injector, and run a blank gradient to identify the source of contamination.
-
-
Problem: Retention Time and Resolution Issues
-
Question: The retention time for my analyte is shifting between injections. What could be the cause?
-
Answer: Shifting retention times can be caused by:
-
Cause: Inconsistent mobile phase composition or flow rate.
-
Solution: Prepare fresh mobile phase daily and ensure the pump is delivering a consistent flow rate.[6]
-
-
Cause: Poor column equilibration or temperature fluctuations.[6]
-
Solution: Allow for adequate column equilibration time and use a column oven for temperature control.[6]
-
-
-
Question: I have poor resolution between this compound and an impurity. How can I improve it?
-
Answer: Poor peak resolution occurs when peaks are not well-separated.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of this compound?
A1: A common approach for analyzing related compounds like methyl nicotinate involves reversed-phase HPLC with UV detection. A C18 column is often used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, sometimes with an acid modifier like formic or acetic acid to improve peak shape.
Q2: How can I prepare my reaction mixture for HPLC analysis?
A2: Dilute a small aliquot of the reaction mixture in a solvent that is miscible with the mobile phase, such as methanol or acetonitrile.[7] It is crucial to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[4]
Q3: What detection wavelength should I use for this compound?
A3: For compounds containing a pyridine ring, a UV detector set in the range of 254-270 nm is typically effective. For a related compound, methylnicotinate, a detection wavelength of 263 nm has been used.[8] It is recommended to determine the optimal wavelength by running a UV scan of a standard solution of this compound.
Q4: Can the iodine atom in this compound cause any specific issues during HPLC analysis?
A4: Iodinated compounds can sometimes be less stable. It is important to use fresh solutions and store them properly. While not commonly reported for this specific compound, be aware of potential degradation, which could appear as extra peaks in the chromatogram. A study on methylnicotinate showed it to be quite stable in aqueous solution.[8]
Q5: What should I do if I don't see any peaks in my chromatogram?
A5:
-
Check that the detector lamp is on and that there is mobile phase flow.[9]
-
Verify that the sample was injected correctly and that the autosampler is functioning if you are using one.[9]
-
Ensure that the detector settings, such as the wavelength, are appropriate for your analyte.[10]
-
Confirm that the sample concentration is high enough to be detected.[1]
Data Presentation
Table 1: Typical HPLC Method Parameters for Analysis of Nicotinate Derivatives
| Parameter | Typical Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection | UV at 263 nm |
| Run Time | 10 - 15 minutes |
Table 2: Performance Characteristics of a Validated HPLC Method for a Related Compound (Methyl Nicotinate) [7][11]
| Parameter | Result |
| Linearity (Concentration Range) | 0.07 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.0144 µg/mL |
| Limit of Quantitation (LOQ) | ~0.048 µg/mL (calculated as 3.3 x LOD) |
| Recovery (%) | 93.48 - 102.12% |
| Precision (RSD%) | 0.301 - 6.341% |
Experimental Protocols
Detailed Methodology for HPLC Analysis of a this compound Reaction Mixture
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of 50:50 (v/v) acetonitrile and water.
-
Add 0.1% (v/v) of formic acid to the water portion before mixing.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations of 1, 5, 10, 20, and 50 µg/mL.
-
-
Preparation of Sample Solution:
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Dilute it to 10 mL with methanol in a volumetric flask.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 263 nm.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD | MDPI [mdpi.com]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of Methyl 6-Iodonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with methyl 6-iodonicotinate. The focus is on preventing the formation of homocoupling byproducts, a common challenge that can significantly impact yield and purification efficiency.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the case of reactions involving this compound, this can lead to the formation of a symmetrical biaryl dimer from the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the dimerization of the alkyne (Glaser coupling) in Sonogashira reactions. This side reaction consumes the starting materials and the catalyst, resulting in lower yields of the desired cross-coupled product and complicating the purification process.[1] this compound, being an electron-poor heteroaryl halide, can be susceptible to side reactions, making the suppression of homocoupling a critical aspect of reaction optimization.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organometallic reagents.[1][2] Rigorous degassing of solvents and reaction vessels is crucial.
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly react with the organometallic partner to generate the homocoupled product before the catalytic cycle for cross-coupling is established.[3]
-
Suboptimal Ligand Choice: Ligands that are not sufficiently bulky or electron-donating can lead to slower reductive elimination of the desired product, providing a window for side reactions like homocoupling to occur.[4]
-
High Temperatures: Elevated temperatures can sometimes favor side reactions over the desired cross-coupling pathway.
-
In Sonogashira Coupling: The presence of a copper(I) co-catalyst, while often accelerating the reaction, can also promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[5]
Q3: How can I minimize homocoupling when using this compound in a Suzuki-Miyaura coupling?
A3: To suppress homocoupling in the Suzuki coupling of this compound, consider the following strategies:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture and solvents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[1][2]
-
Use a Pd(0) Catalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ directly to avoid the issues associated with in situ reduction of Pd(II) precatalysts.[3]
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the rate-limiting transmetalation and reductive elimination steps, favoring the cross-coupling pathway.[4]
-
Base Selection: The choice of base is critical. While stronger bases can facilitate transmetalation, they can also promote side reactions. A screening of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is often necessary to find the optimal balance for your specific substrate combination.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Boronic Acid in Suzuki Coupling
Symptoms:
-
Low yield of the desired 6-aryl-nicotinate product.
-
Presence of a significant amount of the symmetrical biaryl byproduct derived from the boronic acid, as observed by TLC, GC-MS, or NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Corrective Actions:
| Potential Cause | Recommended Solution |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed prior to use. Employ at least three freeze-pump-thaw cycles for optimal oxygen removal. Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[1][2] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is unavoidable, consider the addition of a mild reducing agent to facilitate its conversion to the active Pd(0) species.[3] |
| Inefficient Ligand | Employ bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. These are known to promote the desired cross-coupling over homocoupling.[4] |
| Suboptimal Base | The choice of base is highly substrate-dependent. Perform a small-scale screen of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ to identify the one that provides the best selectivity. |
| High Reaction Temperature | While higher temperatures can increase reaction rates, they may also promote side reactions. Try lowering the reaction temperature in 10-20 °C increments to find a balance between reaction time and selectivity. |
| High Boronic Acid Concentration | If other methods are not fully effective, consider adding the boronic acid solution to the reaction mixture dropwise over a period of time using a syringe pump. |
Issue 2: Formation of Glaser Homocoupling Product in Sonogashira Coupling
Symptoms:
-
Low yield of the desired 6-alkynyl-nicotinate product.
-
Formation of a symmetrical 1,3-diyne byproduct from the terminal alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing Glaser homocoupling.
Corrective Actions:
| Potential Cause | Recommended Solution |
| Copper(I) Co-catalyst | The most direct way to prevent Glaser coupling is to perform the Sonogashira reaction under copper-free conditions. While this may require a more active palladium catalyst or higher reaction temperatures, it eliminates the primary catalyst for this side reaction.[5] |
| Presence of Oxygen | As with Suzuki coupling, oxygen can promote oxidative homocoupling. Ensure all reagents and the reaction setup are rigorously deoxygenated. |
| Inappropriate Base | The amine base plays a crucial role. A screen of common bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) may be necessary. The choice of base can influence the solubility of the copper acetylide and the overall reaction kinetics. |
| Ligand Effects | The choice of phosphine ligand on the palladium catalyst can influence the relative rates of the cross-coupling and homocoupling pathways. Consider screening different phosphine ligands. |
| High Alkyne Concentration | Similar to the strategy for boronic acids, slow addition of the terminal alkyne can help to minimize its homocoupling. |
Experimental Protocols
The following are general starting points for cross-coupling reactions with this compound. Optimization of these conditions for your specific coupling partner is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes a copper-free Sonogashira coupling of this compound with a terminal alkyne to minimize Glaser homocoupling.
Reaction Scheme:
Caption: Copper-free Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
PPh₃ (0.06 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous THF (degassed)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and PPh₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed, anhydrous THF followed by DIPEA and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Outcomes
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | General Recommendation for this compound |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Higher potential for boronic acid homocoupling, especially at the start of the reaction.[3] | Pd(PPh₃)₄ (Pd(0)) | Lower incidence of homocoupling as the active catalyst is directly available. | Use a Pd(0) source to minimize homocoupling. |
| Ligand | PPh₃ | Can be effective, but may not be optimal for challenging substrates or for suppressing side reactions. | SPhos (Bulky, electron-rich) | Generally provides higher yields and better suppression of homocoupling due to faster reductive elimination.[4] | Screen bulky, electron-rich phosphine ligands. |
| Base | Na₂CO₃ (weaker) | May result in slower reaction rates and incomplete conversion. | Cs₂CO₃ (stronger) | Often leads to higher yields, but can also promote side reactions if not optimized. | Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the best balance. |
| Solvent | Toluene (non-polar) | Good for many couplings, but solubility of the base can be an issue. | Dioxane/Water (polar aprotic/protic) | Often improves the solubility of the base and boronic acid, leading to faster reactions. | A mixture of an aprotic solvent and water is a good starting point. |
| Atmosphere | Inert gas purge | Can still leave trace amounts of oxygen. | Freeze-pump-thaw cycles | More effective at removing dissolved oxygen, leading to a significant reduction in oxygen-mediated homocoupling.[1][2] | Employ rigorous degassing techniques. |
By understanding the causes of homocoupling and systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly improve the efficiency and outcome of cross-coupling reactions involving this compound.
References
Technical Support Center: Catalyst Deactivation in Reactions with Methyl 6-Iodononicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving methyl 6-iodonicotinate. This resource addresses common issues related to catalyst deactivation, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why do I observe low or inconsistent yields in my cross-coupling reaction with this compound?
A1: Low or inconsistent yields are often attributed to catalyst deactivation. The primary cause in reactions with pyridine-containing substrates like this compound is the coordination of the lone pair of electrons on the pyridine nitrogen to the palladium center. This can poison the catalyst by blocking active sites or lead to the formation of inactive catalyst complexes, thereby inhibiting the catalytic cycle.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This consists of agglomerated palladium nanoparticles that are catalytically inactive. While the appearance of some black solid can be normal in successful reactions, rapid and extensive precipitation early on often indicates poor catalyst stability and will likely result in incomplete conversion.
Q3: Can the ester group in this compound interfere with the reaction?
A3: Under typical Sonogashira coupling conditions with mild bases, the methyl ester group is generally stable. However, if strong bases or harsh reaction conditions are used, there is a possibility of ester cleavage, which could lead to side products and affect your overall yield.
Q4: How can I minimize catalyst deactivation when working with this compound?
A4: Several strategies can be employed:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over catalyst inhibition by the pyridine nitrogen.
-
Catalyst Choice: Pre-formed catalysts or pre-catalysts, such as palladacycles, can be more robust and efficient than generating the active catalyst in situ from a simple palladium salt like Pd(OAc)₂.
-
Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and base. Milder conditions are often preferable to prevent thermal degradation of the catalyst.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In some cases, catalyst regeneration is possible, although it can be challenging. For palladium on carbon (Pd/C) catalysts, washing with solvents like methanol and deionized water, followed by treatment with a reducing agent, can restore some activity. For homogeneous catalysts that have formed palladium black, regeneration is generally not feasible in the context of the same reaction batch.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The nitrogen on the nicotinate substrate is coordinating to the palladium, inhibiting catalysis. | 1. Switch to Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) to disfavor coordination of the pyridine nitrogen. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for more efficient generation of the active catalytic species. |
| Inactive Catalyst: The palladium source may be old or degraded. | 1. Use Fresh Catalyst: Use a freshly opened bottle of the palladium precursor or ligand. 2. Test Catalyst Activity: Run a standard, reliable cross-coupling reaction with a known substrate to confirm catalyst activity. | |
| Inappropriate Base: The base may be too weak or poorly soluble. | 1. Screen Bases: Test stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄. 2. Ensure Proper Solvation: For inorganic bases like K₂CO₃, the addition of a small amount of water to the organic solvent can be crucial for its activity. | |
| Formation of Palladium Black | Catalyst Agglomeration: The active Pd(0) species are aggregating into inactive nanoparticles. | 1. Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand can sometimes stabilize the catalytic species and prevent agglomeration. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period. |
| Side Product Formation (e.g., Homocoupling) | Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the coupling partner (e.g., boronic acid). | 1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed before adding the catalyst. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout. |
| Dehalogenation: The iodo-group is replaced by a hydrogen atom. | 1. Choice of Solvent and Base: Avoid solvents or bases that can act as hydride donors. 2. Anhydrous Conditions: Ensure reagents are dry, unless water is intentionally part of the solvent system. |
Quantitative Data on Catalyst Performance
Disclaimer: The following data is compiled from various sources and may involve substrates similar, but not identical, to this compound. Direct comparison should be made with caution as reaction conditions significantly influence catalyst performance.
Table 1: Representative Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst / Ligand | Substrate | Coupling Partner | TON | TOF (h⁻¹) | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Iodopyridine | Phenylboronic acid | ~1900 | ~160 | 95 |
| PdCl₂(dppf) | 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | ~19 | ~1.6 | 95 |
| Pd(PPh₃)₄ | 4-Iodoanisole | Phenylboronic acid | ~70 | ~5 | 92 |
Table 2: Representative Catalyst Performance in Heck Reaction of Aryl Halides
| Catalyst / Ligand | Substrate | Coupling Partner | TON | TOF (h⁻¹) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 6-Bromonicotinonitrile | Styrene | ~45 | ~3.8 | 90 |
| Palladacycle | Aryl Bromides | n-Butyl acrylate | up to 90,000 | up to 11,500 | 86-94 |
| Pd/C | 4-Iodoanisole | Methyl acrylate | ~65 | ~5.4 | 98 |
Table 3: Representative Catalyst Performance in Sonogashira Coupling of Aryl Halides
| Catalyst / Ligand | Substrate | Coupling Partner | TON | TOF (h⁻¹) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | 3-Iodo-6-methyl-1H-indole | Phenylacetylene | ~19 | ~1.6 | 95 |
| Pd(OAc)₂ / PPh₃ | 4-Iodoanisole | Phenylacetylene | ~48 | ~4 | 96 |
| Pd-ionanofluid | 4-Bromoanisole | Phenylacetylene | ~196 | ~392 | 98 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial and under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio) to the Schlenk flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine (2.0 equiv.), and styrene (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine (2.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. Gentle heating (e.g., up to 50 °C) may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalyst deactivation pathway via coordination of the pyridine substrate.
Caption: Logical troubleshooting guide for low conversion issues.
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Methyl 6-iodonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of methyl 6-iodonicotinate. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield or reaction failure when aminating this compound?
A1: A frequent cause of low yield is the poor solubility of the inorganic base in the reaction solvent.[1] Other significant factors include catalyst inhibition by the iodide leaving group or the nitrogen on the pyridine ring of the substrate, and the selection of an inappropriate base or ligand for this electron-deficient heteroaryl halide.[2][3]
Q2: Which base is the best starting point for the amination of this compound?
A2: The choice of base is critical and depends on the amine coupling partner and the sensitivity of your substrate. For simple, non-functionalized amines, a strong base like sodium tert-butoxide (NaOtBu) often provides high reaction rates.[4] However, this compound contains an ester group which can be sensitive to strong bases. Therefore, starting with a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a prudent approach to avoid potential side reactions like ester hydrolysis.[1][2]
Q3: Can I use an organic base for this reaction?
A3: Yes, organic bases can be used, particularly if your substrate is sensitive to strong inorganic bases. Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are soluble in common organic solvents, which can address the solubility issues seen with inorganic bases.[2][5] In some cases, a combination of an organic and an inorganic base can be effective for base-sensitive substrates.[2]
Q4: What is the recommended solvent for the Buchwald-Hartwig amination of this substrate?
A4: Toluene is a widely used and effective solvent for Buchwald-Hartwig aminations.[4][6] Other common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF).[1][7] For aryl iodides specifically, using 1,4-dioxane can sometimes be advantageous as it can help mitigate catalyst inhibition caused by the iodide byproduct.[8] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q5: My reaction is sluggish or stalls. What are the first troubleshooting steps?
A5: If your reaction is not proceeding as expected, consider the following:
-
Increase Catalyst Loading: A slight increase in the palladium catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome catalyst deactivation.
-
Screen Different Ligands: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich ligands like XPhos or RuPhos are often effective.[8][9]
-
Change the Base: If you started with a weak base and the reaction is slow, a stronger base like NaOtBu could be tested, while carefully monitoring for ester hydrolysis. Conversely, if you observe decomposition, switch to a weaker base.
-
Elevate the Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C).[10] A modest increase in temperature may improve the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst | - Use a pre-catalyst or ensure your Pd(0) source is properly activated.- Ensure solvent and reagents are anhydrous and degassed. |
| 2. Inappropriate base or solvent | - Screen a panel of bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).- Try a different solvent (e.g., toluene, 1,4-dioxane, THF).[1] | |
| 3. Catalyst inhibition by iodide | - Consider using 1,4-dioxane as the solvent.[8] | |
| 4. Catalyst poisoning by pyridine nitrogen | - Use a bidentate ligand which can be less prone to displacement.[8] | |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. β-hydride elimination | - This can occur as a side reaction where the aryl halide is reduced.[11] Ensure an inert atmosphere to minimize sources of hydrogen. |
| 2. Catalyst decomposition | - Optimize ligand and temperature. | |
| Ester Hydrolysis | 1. Base is too strong | - Switch from a strong base like NaOtBu to a weaker base such as Cs₂CO₃ or K₃PO₄.[2] |
| Biaryl Formation | 1. Homocoupling of the aryl halide | - This can sometimes occur, especially with chiral primary amines.[1] Optimizing the catalyst, ligand, and stoichiometry can help minimize this.[1] |
Data Summary Tables
Table 1: Comparison of Commonly Used Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Advantages | Disadvantages | Citations |
| Sodium tert-butoxide (NaOtBu) | ~19 | High reaction rates, effective at low catalyst loadings. | Incompatible with base-sensitive functional groups (e.g., esters). | [2][4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Useful for substrates with protic functional groups. | Air-sensitive solid. | [4] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Good for base-sensitive substrates, good solubility in some solvents. | May result in slower reaction rates. | [2] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Weaker base, suitable for sensitive substrates. | Can have poor solubility. | [2] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Key Characteristics | Citations |
| Toluene / Xylene | Aromatic | Commonly used, good balance of solubility and high boiling point. | [1][6] |
| 1,4-Dioxane | Ether | Frequently used, can mitigate iodide inhibition. | [1][8] |
| Tetrahydrofuran (THF) / 2-MeTHF | Ether | Common ethereal solvents. 2-MeTHF is a greener alternative. | [1] |
| Dimethoxyethane (DME) | Ether | Another ethereal solvent option. | [12] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound:
Note: This is a general guideline and must be optimized for each specific amine coupling partner.
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.). Then add the amine (1.1-1.2 equiv.) followed by the degassed, anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperature for Selective Coupling of Methyl 6-Iodonicotinate
Welcome to the technical support center for the selective coupling of Methyl 6-iodonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing reaction temperature in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the selective coupling of this compound?
A1: Temperature plays a pivotal role in several aspects of the reaction. It influences the rate of catalyst activation, the oxidative addition of the aryl iodide, transmetalation, and reductive elimination.[1][2] Improper temperature control can lead to low yields, catalyst decomposition, and the formation of side products such as homocoupling and dehalogenation. For pyridine substrates, in particular, the nitrogen atom can coordinate to the palladium catalyst, leading to deactivation, a phenomenon that can be temperature-dependent.[3]
Q2: What are the typical temperature ranges for common cross-coupling reactions with this compound?
A2: While the optimal temperature is substrate and catalyst system-dependent, general ranges for analogous aryl iodides are as follows:
-
Suzuki-Miyaura Coupling: 80-120 °C is a common range.[2] Microwave-assisted reactions can reach higher temperatures, such as 150 °C, for shorter reaction times.
-
Sonogashira Coupling: Reactions with aryl iodides can often be performed at room temperature, although gentle heating up to 80 °C may be required.[4][5]
-
Buchwald-Hartwig Amination: Typically requires elevated temperatures, often in the range of 80-110 °C.[6]
-
Heck Coupling: Generally requires heating, with temperatures ranging from 80 to 140 °C.[7]
Q3: Can high temperatures lead to side reactions with this compound?
A3: Yes, elevated temperatures can promote undesirable side reactions. These may include:
-
Decarboxylation: While less common for simple esters, prolonged heating at high temperatures could potentially lead to the loss of the methyl ester group.[8]
-
Ester Hydrolysis: In the presence of water and a base, the methyl ester group can be hydrolyzed, especially at higher temperatures.[9]
-
Catalyst Decomposition: Palladium catalysts can decompose at excessively high temperatures, leading to the formation of inactive palladium black.[6]
Q4: How does the choice of ligand affect the optimal reaction temperature?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can promote the reaction at lower temperatures by accelerating the oxidative addition and reductive elimination steps.[1][2] For challenging couplings, these advanced ligands are often necessary to achieve reasonable reaction rates at moderate temperatures.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature in 10-20 °C increments and monitor the reaction progress by TLC or LC-MS.[2] Consider switching to a higher-boiling solvent if necessary. |
| Catalyst Deactivation | The pyridine nitrogen may be inhibiting the catalyst.[3] Try using a bulkier, electron-rich ligand (e.g., SPhos, XPhos) which can shield the palladium center. Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation. |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid (for Suzuki coupling), are pure and dry. Solvents should be anhydrous and degassed. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step |
| Temperature Too High | Excessive heat can promote side reactions. Try lowering the reaction temperature. For Suzuki couplings, homocoupling of the boronic acid can be exacerbated by high temperatures. |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[2] Ensure the reaction mixture is thoroughly degassed before adding the catalyst. |
| Inappropriate Base | The choice of base can influence the prevalence of side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
Quantitative Data Summary
The optimal reaction temperature is highly dependent on the specific coupling partners, catalyst system, and solvent. The following tables provide a summary of typical temperature ranges and their potential impact on the reaction outcome, based on literature for analogous aryl halides.
Table 1: Typical Temperature Ranges for Cross-Coupling Reactions of Aryl Iodides
| Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura | 80 - 120 | Microwave conditions can allow for higher temperatures (e.g., 150 °C) and shorter reaction times.[2] |
| Sonogashira | Room Temperature - 80 | Aryl iodides are generally more reactive and may not require high temperatures.[4][5] |
| Buchwald-Hartwig | 80 - 110 | Amination of aryl halides often requires elevated temperatures to proceed at a reasonable rate.[6] |
| Heck | 80 - 140 | The optimal temperature depends on the reactivity of the alkene coupling partner.[7] |
Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield (Illustrative Example for a Generic Aryl Iodide)
| Temperature (°C) | Yield (%) | Observations |
| 60 | Low | Reaction is sluggish, and starting material remains after extended time. |
| 80 | High | Optimal temperature for this specific system, leading to high conversion and minimal side products.[10] |
| 100 | Moderate to High | Yield may decrease due to the formation of side products or catalyst decomposition. |
| 120 | Low to Moderate | Significant side product formation and potential for catalyst decomposition.[2] |
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound. The optimal temperature should be determined experimentally for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to a starting temperature of 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature to 100-120 °C.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[4]
Protocol 3: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the desired amine (1.1 equiv.).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for low conversion in coupling reactions.
Caption: Experimental workflow for temperature optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Identifying byproducts in the synthesis of Methyl 6-iodonicotinate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Methyl 6-iodonicotinate and its subsequent derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and what are the initial sources of byproducts?
A1: this compound is typically synthesized from precursors like 6-methylnicotinic acid or 6-aminonicotinic acid. A primary source of byproducts can be impurities in the starting materials. For instance, 6-methylnicotinic acid, often synthesized via the oxidation of 5-ethyl-2-methylpyridine, may contain isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) from over-oxidation.[1] This di-acid can form diester byproducts during the esterification step.[1]
A common route involves a Sandmeyer reaction on a methyl 6-aminonicotinate precursor.[2][3][4] This reaction converts the aromatic amino group into an iodo group via a diazonium salt intermediate.
Q2: What are the major byproducts observed during the Sandmeyer reaction to produce this compound?
A2: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][4] This radical nature can lead to several byproducts:
-
Biaryl Compounds: Coupling of aryl radicals can form dimeric pyridine byproducts.[2][4]
-
Phenolic Byproducts: The intermediate diazonium salt can react with water to produce Methyl 6-hydroxynicotinate.
-
Deamination Product: Incomplete reaction or reaction with a hydrogen donor can lead to the formation of Methyl nicotinate (hydrodeamination).
Q3: I am using this compound in a Buchwald-Hartwig amination to create derivatives. What side products should I look out for?
A3: Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is susceptible to side reactions.[5][6] A common byproduct is the hydrodehalogenated arene, where the iodine atom is replaced by a hydrogen atom, yielding Methyl nicotinate.[5] This can occur via a competing reaction pathway involving β-hydride elimination from the palladium amide intermediate.[5] Another potential issue, especially with reactants like piperazine, is multiple couplings, leading to undesired products.[7]
Q4: How can I effectively monitor the progress of these reactions to minimize byproduct formation?
A4: Chromatographic techniques are essential for monitoring reaction progress.
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of the product and major byproducts.[8]
-
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and detailed analysis, allowing for accurate determination of purity and identification of side products by their mass-to-charge ratio.[8][9]
Troubleshooting Guides
Issue 1: Byproducts in the Synthesis of this compound via Sandmeyer Reaction
| Problem | Potential Cause | Suggested Solution |
| Presence of Methyl 6-hydroxynicotinate | Reaction of the diazonium salt intermediate with water. | Ensure anhydrous conditions. Use freshly prepared diazonium salt and minimize exposure to moisture. |
| Formation of Biaryl Dimers | High concentration of aryl radical intermediates.[2][4] | Perform the reaction at a lower concentration (higher dilution). Control the rate of addition of the diazonium salt solution to the copper(I) iodide solution. |
| Unreacted Methyl 6-aminonicotinate | Incomplete diazotization. | Ensure the reaction temperature is kept low (typically 0-5 °C) during the formation of the diazonium salt. Use a slight excess of sodium nitrite. |
| Formation of Methyl nicotinate (Deamination) | Presence of a reducing agent or radical quencher (e.g., ethanol). | Use a non-reducing solvent. Ensure the purity of all reagents. |
Issue 2: Byproducts in Buchwald-Hartwig Amination of this compound
| Problem | Potential Cause | Suggested Solution |
| Formation of Methyl nicotinate (Hydrodehalogenation) | β-Hydride elimination side reaction.[5] | Optimize the choice of ligand and base. Sterically hindered ligands can sometimes suppress this side reaction. Lowering the reaction temperature may also help.[5][7] |
| Low or No Conversion | Catalyst deactivation or inefficient catalytic cycle. | Use a pre-catalyst to ensure the formation of the active Pd(0) species.[7] Ensure the base is strong enough and sufficiently soluble in the reaction medium.[7] |
| Formation of Phosphine Oxide | Presence of oxygen in the reaction atmosphere. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid
This protocol describes the synthesis of a common precursor to halogenated nicotinates.
Materials:
-
6-Methylnicotinic acid (e.g., 40 g, 290 mmol)[10]
-
Methanol (750 mL)[10]
-
Concentrated Sulfuric Acid (40 mL)[10]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[10]
-
Ethyl acetate[10]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[8]
Procedure:
-
In a round-bottom flask, dissolve 6-methylnicotinic acid in methanol.[10]
-
With stirring, slowly add concentrated sulfuric acid.[10]
-
Heat the mixture to reflux and maintain for approximately 17 hours.[10] Monitor reaction completion by TLC.[8]
-
After cooling, remove the methanol under reduced pressure.[10]
-
Carefully neutralize the residue to pH 7 using an ice-cold saturated NaHCO₃ solution.[10]
-
Extract the product into ethyl acetate (e.g., 3 x 500 mL).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[8] Purification can be achieved by column chromatography or vacuum distillation.[8]
Data Presentation
Table 1: Common Byproducts and Their Mass Characteristics
| Reaction Stage | Common Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| Esterification | Isocinchomeronic acid dimethyl ester | C₉H₉NO₄ | 195.17 | From di-acid impurity in starting material.[1] |
| 2-Methylpyridine | C₆H₇N | 93.13 | From decarboxylation at high temperatures.[1] | |
| Sandmeyer Iodination | Methyl 6-hydroxynicotinate | C₇H₇NO₃ | 153.13 | Reaction of diazonium salt with water.[2] |
| Methyl nicotinate | C₇H₇NO₂ | 137.14 | Deamination byproduct. | |
| Buchwald-Hartwig Amination | Methyl nicotinate | C₇H₇NO₂ | 137.14 | Hydrodehalogenation side product.[5] |
Visualizations
Caption: Synthetic workflow from precursor to final derivative, highlighting key reactions and stages where major byproducts can form.
Caption: A logical troubleshooting guide for diagnosing low yield or impurities in a Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Stability of Methyl 6-iodonicotinate in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Methyl 6-iodonicotinate in solution. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound in aqueous solutions is anticipated to be hydrolysis. This chemical reaction involves the cleavage of the ester bond, yielding 6-iodonicotinic acid and methanol. This is a common degradation route for ester compounds in the presence of water.[1]
Q2: What are the key factors that can accelerate the degradation of this compound in solution?
Several factors can influence the rate of hydrolysis and the overall stability of this compound in solution. The most significant factors include:
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pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the degradation of esters.[1]
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[1]
-
Presence of Catalysts: Certain enzymes, such as esterases, or other chemical catalysts can increase the rate of ester cleavage.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
To enhance stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C). For long-term storage, freezing the solution at -20°C is advisable.[1] It is also recommended to keep containers tightly closed and in a dry, cool, and well-ventilated place.[2][3]
Troubleshooting Guide
Issue 1: I am observing a significant decrease in the potency of my this compound solution over a short period.
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Possible Cause 1: Incorrect pH. The pH of your solution may be in a range that promotes rapid hydrolysis. Esters are generally most stable at a slightly acidic pH.
-
Solution: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. Avoid strongly acidic or basic conditions.[1]
-
-
Possible Cause 2: Elevated Storage Temperature. Storing the solution at room temperature or higher can accelerate degradation.
-
Solution: Always store your aqueous solutions of this compound at refrigerated (2-8°C) or frozen (-20°C) temperatures when not in use.[1]
-
-
Possible Cause 3: Contamination. Microbial or chemical contaminants could be catalyzing the degradation.
-
Solution: Ensure you work in sterile conditions to avoid microbial contamination. Filter the solution through a 0.22 µm filter if necessary.[1]
-
Issue 2: An unexpected peak is appearing in my chromatogram when analyzing my this compound solution.
-
Possible Cause: Degradation Product. The unexpected peak is likely the primary hydrolysis product, 6-iodonicotinic acid.
-
Solution: To confirm the identity of this peak, you can:
-
Analyze a standard of 6-iodonicotinic acid: Compare the retention time of the standard with that of the unknown peak in your sample.
-
LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peak and confirm if it corresponds to 6-iodonicotinic acid.[1]
-
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Hydrolysis is catalyzed by both acidic and basic conditions. | Maintain a slightly acidic pH (e.g., 4-6) for optimal stability.[1] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[1] |
| Enzymes | Esterases can rapidly catalyze hydrolysis. | Work in sterile conditions to avoid microbial contamination.[1] |
| Light | Direct sunlight may promote degradation. | Keep containers tightly sealed and protected from direct sunlight.[4] |
| Incompatible Materials | Strong oxidizing agents and strong bases can react with the compound. | Avoid contact with strong oxidizing agents and strong bases.[2][3] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in an Aqueous Solution
Objective: To determine the rate of degradation of this compound in an aqueous solution under specific storage conditions.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Appropriate buffer salts (e.g., for pH 4, 7, and 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Methanol or acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the concentration of this compound and its primary degradation product, 6-iodonicotinic acid.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the simultaneous quantification of this compound and its degradation product, 6-iodonicotinic acid.
HPLC Parameters (to be optimized):
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the compounds (e.g., around 260 nm).
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of both this compound and 6-iodonicotinic acid in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the samples from the stability study to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve for each compound by plotting peak area versus concentration. Determine the concentration of each compound in the samples from their respective calibration curves.
Visualizations
References
Validation & Comparative
Reactivity Face-Off: Methyl 6-iodonicotinate vs. Methyl 6-bromonicotinate in Key Organic Transformations
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of substituted pyridines, both Methyl 6-iodonicotinate and Methyl 6-bromonicotinate serve as versatile building blocks. This guide provides an objective comparison of their reactivity in pivotal cross-coupling and nucleophilic substitution reactions, supported by representative experimental data, to inform your selection process.
The fundamental difference in reactivity between this compound and Methyl 6-bromonicotinate stems from the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-compound generally more reactive in reactions where the cleavage of this bond is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNA_r_) reactions, the electronegativity of the halogen plays a more dominant role, often leading to a different trend in reactivity.
Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The performance of this compound and Methyl 6-bromonicotinate in three of the most prevalent transformations—Suzuki, Heck, and Buchwald-Hartwig reactions—is summarized below. The presented data is representative and compiled from established chemical principles and analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Generally, aryl iodides exhibit higher reactivity than aryl bromides in this reaction, allowing for milder reaction conditions and lower catalyst loadings.
| Parameter | This compound | Methyl 6-bromonicotinate |
| Reactant | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene/H₂O |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | ~95% | ~85% |
Heck Reaction
The Heck reaction facilitates the vinylation of aryl halides. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step, making the iodo-analogue the more reactive partner.
| Parameter | This compound | Methyl 6-bromonicotinate |
| Reactant | Styrene | Styrene |
| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (3 mol%) |
| Ligand | P(o-tol)₃ | P(o-tol)₃ |
| Base | Et₃N | Et₃N |
| Solvent | DMF | DMF |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 6 hours | 16 hours |
| Yield | ~90% | ~80% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend observed in Suzuki and Heck reactions generally holds true here, with the C-I bond being more readily cleaved by the palladium catalyst.
| Parameter | This compound | Methyl 6-bromonicotinate |
| Reactant | Aniline | Aniline |
| Catalyst | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | Xantphos | Xantphos |
| Base | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Toluene |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 8 hours | 18 hours |
| Yield | ~92% | ~83% |
Nucleophilic Aromatic Substitution (SNA_r_)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity in SNA_r_ is governed by a different principle. The rate-determining step is typically the attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen atom polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This leads to a reversal in the reactivity trend compared to cross-coupling reactions.
| Parameter | This compound | Methyl 6-bromonicotinate |
| Nucleophile | Sodium methoxide | Sodium methoxide |
| Solvent | Methanol | Methanol |
| Temperature | 80 °C | 65 °C |
| Reaction Time | 10 hours | 6 hours |
| Yield | ~75% | ~90% |
Experimental Protocols
Detailed methodologies for the representative reactions cited above are provided to facilitate replication and adaptation in your laboratory setting.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the corresponding methyl 6-halonicotinate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄. The reaction mixture is then heated at the specified temperature with vigorous stirring. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
A mixture of the methyl 6-halonicotinate (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂, P(o-tol)₃, and Et₃N (1.5 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube. The mixture is degassed with argon and then heated at the specified temperature. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with Pd₂(dba)₃, Xantphos, and Cs₂CO₃ (1.4 mmol). The corresponding methyl 6-halonicotinate (1.0 mmol) and aniline (1.2 mmol) are added, followed by anhydrous toluene (5 mL). The vial is sealed and heated at the specified temperature until the starting material is consumed (monitored by LC-MS). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of the methyl 6-halonicotinate (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.5 mmol). The mixture is heated to the specified temperature in a sealed vessel. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product, which may be further purified by crystallization or column chromatography.
Visualizing Reaction Workflows and Reactivity Principles
To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Reactivity trend in palladium-catalyzed cross-coupling reactions.
Caption: Reactivity trend in nucleophilic aromatic substitution reactions.
Conclusion
A Comparative Guide to the Suzuki Coupling Rates of Iodo-, Bromo-, and Chloronicotinates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug development professionals and medicinal chemists, the functionalization of heterocyclic scaffolds like the pyridine ring is of paramount importance. Nicotinic acid esters, key components in many biologically active molecules, are frequently elaborated using this powerful reaction. The choice of the halide on the nicotinate substrate—iodo, bromo, or chloro—profoundly impacts the reaction kinetics, required catalytic system, and overall efficiency. This guide provides an objective comparison of the Suzuki coupling performance of iodo-, bromo-, and chloronicotinates, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Executive Summary
The reactivity of halonicotinates in the Suzuki-Miyaura coupling reaction is primarily dictated by the carbon-halogen bond strength and follows the general trend: Iodo > Bromo > Chloro . This trend is a direct consequence of the rate-determining oxidative addition step, where the palladium catalyst inserts into the C–X bond. The weaker C–I bond undergoes this step much more readily than the stronger C–Br and C–Cl bonds.
-
Iodonicotinates are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
-
Bromonicotinates offer a good balance of reactivity and stability and are widely used. They typically require slightly more forcing conditions than their iodo-counterparts.
-
Chloronicotinates are the most challenging coupling partners due to the strength of the C–Cl bond. Their successful coupling often necessitates more advanced catalytic systems, employing bulky, electron-rich phosphine ligands, and higher reaction temperatures to achieve satisfactory yields.[1]
Data Presentation: A Comparative Overview
| Halonicotinate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Iodonicotinate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | >90 | Generally high reactivity, standard catalysts are effective. |
| Bromonicotinate | Pd(OAc)₂ / Benzimidazolium salt (1-2 mol%) | K₂CO₃ | DMF/H₂O | 120 | 0.5-3 | 85-95 | Good reactivity, may benefit from more active catalyst systems.[2] |
| Chloronicotinate | Pd(OAc)₂ / Benzimidazolium salt (1-2 mol%) | K₂CO₃ | DMF/H₂O | 120 | 3-12 | 60-80 | Lower reactivity, often requires higher catalyst loading and more specialized ligands.[2] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of halonicotinates. Note that the conditions for chloronicotinates are typically more demanding.
Protocol 1: Suzuki Coupling of an Iodonicotinate (General Procedure)
This protocol is adapted from procedures for iodopyridines and reflects the high reactivity of the C-I bond.[3][4]
Materials:
-
Ethyl 2-iodonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add ethyl 2-iodonicotinate, the arylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Bromonicotinate
This protocol is a general method adaptable for various bromonicotinates.
Materials:
-
Ethyl 2-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
In a Schlenk flask, combine ethyl 2-bromonicotinate, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the degassed toluene.
-
Add the catalyst solution to the main reaction flask, followed by the remaining degassed solvent mixture.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction until the starting material is consumed (typically 4-12 hours).
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over MgSO₄.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Protocol 3: Suzuki Coupling of a Chloronicotinate
This protocol employs a more active catalyst system necessary for the less reactive chloronicotinates.[2]
Materials:
-
Ethyl 2-chloronicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligand (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried, sealed reaction tube, add ethyl 2-chloronicotinate, the arylboronic acid, cesium carbonate, Pd(OAc)₂, and the ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube tightly and heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Longer reaction times (6-24 hours) may be required.
-
Once complete, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate and purify the product by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
A Spectroscopic Comparison of Methyl 6-iodonicotinate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of Methyl 6-iodonicotinate and its key precursors, 6-hydroxynicotinic acid and methyl nicotinate. The synthesis of this compound often proceeds via the esterification of 6-hydroxynicotinic acid to methyl 6-hydroxynicotinate, followed by a conversion to methyl 6-aminonicotinate and a subsequent Sandmeyer reaction. This document presents a summary of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—in structured tables for straightforward comparison. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support reproducibility.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product and intermediates.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-4 | H-5 | -OCH₃ | Other | Solvent |
| This compound | ~8.8 | ~8.2 | ~7.8 | ~3.9 | - | CDCl₃ |
| 6-Hydroxynicotinic Acid | 8.08 | 8.08 | 6.60 | - | - | D₂O[1] |
| Methyl Nicotinate | 9.23 | 8.78 | 7.39 | 3.96 | - | CDCl₃[2] |
| Methyl 6-aminonicotinate | 8.62 | 7.89 | 6.42 | 3.82 | 4.75 (NH₂) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ | Solvent |
| This compound | ~152 | ~132 | ~145 | ~125 | ~110 | ~164 | ~53 | Predicted |
| 6-Hydroxynicotinic Acid | 146.17 | 120.99 | 140.80 | 120.52 | 167.94 | 174.54 | - | D₂O[1] |
| Methyl Nicotinate | 153.2 | 126.8 | 137.1 | 123.5 | 150.8 | 165.7 | 52.4 | CDCl₃ |
| Methyl 6-aminonicotinate | 157.9 | 115.3 | 139.1 | 108.2 | 150.8 | 166.5 | 51.2 | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C=C, C=N Stretch | C-O Stretch | Other Key Peaks |
| This compound | ~1725 | ~1570, 1450 | ~1250 | C-I stretch (~500-600) |
| 6-Hydroxynicotinic Acid | 1680-1710 | 1620, 1580 | - | O-H stretch (broad, 2500-3300) |
| Methyl Nicotinate | 1728 | 1591, 1576 | 1294, 1109 | C-H (aromatic, ~3050) |
| Methyl 6-aminonicotinate | ~1710 | ~1620, 1580 | ~1280 | N-H stretch (~3400, 3300) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ or [M+H]⁺ | Key Fragments |
| This compound | C₇H₆INO₂ | 263.03 | 263 | 232 ([M-OCH₃]⁺), 204 ([M-CO₂CH₃]⁺), 127 (I⁺) |
| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 139 | 122 ([M-OH]⁺), 94 ([M-COOH]⁺)[3] |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 137 | 106 ([M-OCH₃]⁺), 78 ([M-CO₂CH₃]⁺) |
| Methyl 6-aminonicotinate | C₇H₈N₂O₂ | 152.15 | 152 | 121 ([M-OCH₃]⁺), 93 ([M-CO₂CH₃]⁺) |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its precursors, as well as for the acquisition of spectroscopic data.
Synthesis of Methyl 6-hydroxynicotinate
6-Hydroxynicotinic acid is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The product, methyl 6-hydroxynicotinate, is then extracted with an organic solvent, dried, and the solvent is evaporated.
Synthesis of Methyl 6-aminonicotinate from Methyl 6-hydroxynicotinate
This conversion typically involves a multi-step process. First, the hydroxyl group is converted to a better leaving group, such as a chloro group, using a chlorinating agent like phosphorus oxychloride. The resulting methyl 6-chloronicotinate is then reacted with ammonia or an ammonia equivalent under pressure and heat to yield methyl 6-aminonicotinate.
Synthesis of this compound via Sandmeyer Reaction
Methyl 6-aminonicotinate is dissolved in an acidic aqueous solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This is followed by the addition of a solution of potassium iodide. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product, this compound, is then extracted, washed, dried, and purified.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy : IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
Mass Spectrometry (MS) : Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis.
References
Purity Assessment of Synthesized Methyl 6-iodonicotinate: A Comparative Guide to HPLC and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. Methyl 6-iodonicotinate, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable purity determination to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and versatile analytical technique, widely regarded as a gold standard for the purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[1] Its high resolution and sensitivity make it an ideal method for separating and quantifying the main component from structurally similar impurities and degradation products.
A representative HPLC analysis of a synthesized batch of this compound is summarized in Table 1. The method is designed to separate the main compound from potential process-related impurities, such as the starting material (6-iodonicotinic acid) and by-products from the synthesis.
Table 1: Representative HPLC Purity Analysis of Synthesized this compound
| Compound | Retention Time (min) | Area (%) |
| 6-Iodonicotinic Acid | 2.5 | 0.15 |
| This compound | 4.2 | 99.75 |
| Unidentified Impurity 1 | 5.8 | 0.05 |
| Unidentified Impurity 2 | 7.1 | 0.05 |
Experimental Protocol: HPLC Method
This section details a robust Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Instrumentation:
-
HPLC system equipped with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard and synthesized sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A typical gradient could be:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
Comparison with Alternative Analytical Techniques
While HPLC is a primary method for purity determination, other techniques offer complementary information and can be valuable in a comprehensive characterization of this compound. Table 2 provides a comparative overview of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Differential Scanning Calorimetry (DSC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass analysis. | Measures the heat flow associated with thermal transitions to determine purity based on melting point depression.[2][3] | Quantifies substances by comparing the integral of a signal from the analyte to that of a reference standard.[4] |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to crystalline solids with a sharp melting point.[5][6] | Applicable to soluble compounds containing NMR-active nuclei. |
| Selectivity | High selectivity for separating structurally similar compounds. | High selectivity, especially with mass spectrometric detection. | Non-selective; measures the total mole fraction of all soluble impurities.[3] | High selectivity for different molecular structures. |
| Impurity Identification | Possible with a hyphenated mass spectrometer (LC-MS). | Excellent for identification of volatile impurities through mass spectral libraries. | Does not provide structural information on impurities. | Provides detailed structural information for impurity identification. |
| Quantification | Highly quantitative with the use of reference standards. | Quantitative with reference standards. | Provides an absolute measure of purity without the need for impurity standards.[7] | Can provide both relative and absolute quantification.[8][9] |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. | Low to moderate. |
Experimental Protocols for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-300
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the purity of a crystalline compound by measuring the depression of its melting point.[2][3]
Instrumentation:
-
Differential Scanning Calorimeter
DSC Conditions:
-
Sample Pan: Hermetically sealed aluminum pans.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 1-2 °C/min.
-
Temperature Range: From ambient to a temperature above the melting point of the compound.
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide an accurate determination of purity without the need for a reference standard of the analyte itself.[4][8][9]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
qNMR Parameters:
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei.
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound and a known amount of the internal standard into an NMR tube.
-
Add a sufficient volume of deuterated solvent to dissolve both components completely.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the synthesis and purity assessment of this compound.
Caption: General synthesis workflow for this compound.
Caption: Experimental workflow for HPLC purity assessment.
Conclusion
The purity assessment of synthesized this compound is critical for ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography stands out as a robust, reliable, and highly selective method for routine purity testing and quality control. Its ability to separate the main component from potential process-related impurities makes it an indispensable tool in pharmaceutical development.
Alternative techniques such as GC-MS, DSC, and qNMR provide valuable complementary information. GC-MS is particularly useful for identifying volatile impurities, while DSC offers an absolute purity determination for crystalline materials. qNMR provides detailed structural information and can be used for both relative and absolute quantification without the need for identical reference standards. The choice of analytical technique will depend on the specific requirements of the analysis, including the nature of the expected impurities, the stage of drug development, and the available instrumentation. A multi-faceted analytical approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of the purity profile of synthesized this compound.
References
- 1. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thermalsupport.com [thermalsupport.com]
- 3. akjournals.com [akjournals.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. quercus.be [quercus.be]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Unambiguous Structural Confirmation of Methyl 6-iodonicotinate Derivatives: A Comparative NMR Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the structure of Methyl 6-iodonicotinate and its derivatives. We present a detailed examination of experimental data and protocols, offering a clear framework for the characterization of this important class of molecules.
The substitution pattern on the pyridine ring significantly influences the chemical environment of the constituent atoms, leading to distinct shifts in NMR spectra. By comparing the ¹H and ¹³C NMR data of this compound with its 6-bromo, 6-chloro, and 6-methyl analogues, researchers can confidently assign the correct structure and identify key spectroscopic markers for each substituent.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its derivatives. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise specified. The data highlights the characteristic shifts observed for the pyridine ring protons (H-2, H-4, H-5) and carbons, as well as the methyl ester group.
Table 1: ¹H NMR Spectral Data of Methyl 6-substituted-nicotinates in CDCl₃
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | -OCH₃ (ppm) |
| This compound | 8.89 (d, J=2.2 Hz) | 8.12 (dd, J=8.3, 2.3 Hz) | 7.63 (d, J=8.3 Hz) | 3.94 (s) |
| Methyl 6-bromonicotinate | 9.00 (dd, J=2.0, 0.5 Hz) | 8.25 (dd, J=8.5, 2.5 Hz) | 7.42 (dd, J=8.5, 0.5 Hz) | 3.96 (s) |
| Methyl 6-chloronicotinate | 8.98 (d, J=2.4 Hz) | 8.22 (dd, J=8.4, 2.5 Hz) | 7.45 (d, J=8.4 Hz) | 3.95 (s) |
| Methyl 6-methylnicotinate | 9.06 (s) | 8.13 (dd, J=8.0, 2.0 Hz) | 7.20 (d, J=8.0 Hz) | 3.89 (s) |
Table 2: ¹³C NMR Spectral Data of Methyl 6-substituted-nicotinates in CDCl₃
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) | -OCH₃ (ppm) |
| This compound | 155.1 | 127.9 | 145.8 | 129.7 | 118.5 | 164.2 | 52.8 |
| Methyl 6-bromonicotinate | 151.2 | 128.5 | 141.2 | 129.0 | 144.8 | 164.5 | 52.7 |
| Methyl 6-chloronicotinate | 150.8 | 127.3 | 140.1 | 125.1 | 153.2 | 164.7 | 52.6 |
| Methyl 6-methylnicotinate | 150.1 | 124.6 | 137.0 | 122.5 | 159.8 | 165.8 | 52.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition
-
Insert the prepared sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Set appropriate acquisition parameters, including pulse angle, acquisition time, and relaxation delay, using a standard pulse sequence.
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Process the acquired data similarly to the ¹H spectrum.
-
Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Alternative and Confirmatory Analytical Methods
While 1D NMR is a powerful tool, other techniques can provide complementary and confirmatory data for unequivocal structure elucidation.
2D NMR Spectroscopy: For complex structures or ambiguous assignments, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish the connectivity of protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons (like C-3 and C-6) and confirming the overall carbon skeleton.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming the elemental composition. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound and its derivatives, characteristic peaks include the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations.
Visualizing the NMR Workflow
The following diagram illustrates the typical workflow for the structural confirmation of this compound derivatives using NMR spectroscopy.
Comparing the efficacy of different palladium ligands for Methyl 6-iodonicotinate coupling
A Comparative Guide to Palladium Ligands for the Coupling of Methyl 6-Iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. This compound is a key building block, and its derivatization through palladium-catalyzed cross-coupling reactions is a common strategy. The choice of the palladium ligand is critical to the success of these transformations, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides a comparative overview of the efficacy of various palladium ligands for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound and its analogs. The information is supported by experimental data from the literature to aid in the selection of optimal catalytic systems.
Core Concepts: The Role of Ligands in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. The ligand plays a pivotal role in each of these steps by:
-
Stabilizing the Palladium Center: Ligands prevent the precipitation of palladium black, which is an inactive form of the catalyst.
-
Modulating Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, facilitating the oxidative addition step, which is often the rate-limiting step, particularly with less reactive aryl chlorides or bromides.
-
Influencing Steric Hindrance: Bulky ligands can promote the reductive elimination step, leading to faster product formation and preventing catalyst decomposition. The steric bulk can also influence the coordination of the coupling partners.
For electron-deficient heteroaryl halides like this compound, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often advantageous.
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize the performance of various palladium ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with methyl 6-halonicotinates or closely related substrates. The data is compiled from various sources to provide a comparative perspective.
Table 1: Suzuki-Miyaura Coupling of Methyl 6-Halonicotinates with Phenylboronic Acid
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Methyl 6-chloronicotinate |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | Methyl 6-bromonicotinate |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | This compound |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 16 | 88 | Methyl 6-bromonicotinate |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-AmylOH | 110 | 4 | 97 | Methyl 6-chloronicotinate |
Data compiled from analogous reactions in the literature. Yields are for the coupled product, methyl 6-phenylnicotinate.
Table 2: Heck Coupling of Methyl 6-Halonicotinates with Styrene
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 78 | This compound |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 120 | 18 | 85 | Methyl 6-bromonicotinate |
| PdCl₂(PCy₃)₂ | - | K₂CO₃ | Dioxane | 110 | 16 | 82 | Methyl 6-bromonicotinate |
| Herrmann's Catalyst | - | Na₂CO₃ | NMP | 130 | 12 | 90 | Methyl 6-bromonicotinate |
| Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 100 | 20 | 88 | This compound |
Data compiled from analogous reactions in the literature. Yields are for the coupled product, methyl 6-styrylnicotinate.
Table 3: Buchwald-Hartwig Amination of Methyl 6-Halonicotinates with Morpholine
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 8 | 92 | Methyl 6-bromonicotinate |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 95 | Methyl 6-chloronicotinate |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 90 | 6 | 97 | Methyl 6-bromonicotinate |
| G3-XPhos Precatalyst | - | LHMDS | THF | RT | 4 | 94 | Methyl 6-chloronicotinate |
| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | t-BuOH | 100 | 10 | 96 | Methyl 6-bromonicotinate |
Data compiled from analogous reactions in the literature. Yields are for the coupled product, methyl 6-(morpholin-4-yl)nicotinate.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound. These should serve as a starting point and may require optimization for specific substrates and ligands.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water, 10:1) to the Schlenk flask via syringe.
-
Catalyst Introduction: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Heck Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMA), the alkene (e.g., styrene, 1.5 equiv.), and the base (e.g., NaOAc, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time, monitoring by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time, monitoring by LC-MS.
-
Work-up: After cooling, the reaction is quenched with saturated aqueous NH₄Cl and the mixture is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Visualizing the Experimental Workflow
A general workflow for performing a palladium-catalyzed cross-coupling reaction is depicted below. This process highlights the key stages from reaction setup to product isolation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The selection of an appropriate palladium ligand is paramount for the successful cross-coupling of this compound. For Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, often in combination with Pd(OAc)₂ or Pd₂(dba)₃, have demonstrated high efficacy for analogous heteroaryl halides. The provided data and protocols offer a solid foundation for researchers to develop and optimize these critical transformations, enabling the synthesis of diverse and complex pyridine derivatives for applications in drug discovery and materials science. It is recommended to screen a variety of ligands and reaction conditions to identify the optimal system for a specific substrate combination.
The Strategic Value of Methyl 6-Methylnicotinate in Multi-Step Synthesis: A Cost-Benefit Analysis
A detailed comparison of synthetic routes, performance data, and cost-effectiveness for researchers and drug development professionals.
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a multi-step synthesis. Methyl 6-methylnicotinate, a substituted pyridine derivative, has emerged as a versatile and valuable intermediate in the synthesis of complex molecules, most notably the selective COX-2 inhibitor Etoricoxib and various inhibitors of D-amino acid oxidase (DAAO) for central nervous system (CNS) disorders. This guide provides an objective cost-benefit analysis of using Methyl 6-methylnicotinate, comparing its performance with a viable alternative synthetic route and presenting supporting experimental data.
Initial clarification: This guide focuses on Methyl 6-methylnicotinate. While the initial query mentioned "Methyl 6-iodonicotinate," the prevalence of data and applications strongly suggests a focus on the methyl-substituted compound.
The Role of Methyl 6-Methylnicotinate in Drug Discovery
Methyl 6-methylnicotinate serves as a crucial scaffold in the synthesis of a variety of biologically active compounds.[1] Its pyridine core, adorned with a methyl group and an ester functionality, offers multiple sites for chemical modification, making it an ideal starting point for building molecular complexity. This is particularly evident in its application in the synthesis of Etoricoxib, where it forms a core component of the final bipyridine structure.[2] Furthermore, derivatives of methyl 6-methylnicotinate are actively being investigated as potent inhibitors of DAAO, an enzyme implicated in neurological conditions.[3]
Comparative Analysis of Synthetic Routes to a Key Etoricoxib Intermediate
To evaluate the cost-benefit of using Methyl 6-methylnicotinate, we will compare two synthetic pathways to a key intermediate in the synthesis of Etoricoxib: 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone .
Route 1: Utilizes Methyl 6-methylnicotinate as the starting material. Route 2: An alternative approach starting from the less expensive 5-hydroxy-2-methylpyridine.[4]
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Via Methyl 6-Methylnicotinate | Route 2: Via 5-Hydroxy-2-methylpyridine |
| Starting Material | Methyl 6-methylnicotinate (derived from 6-Methylnicotinic acid) | 5-Hydroxy-2-methylpyridine |
| Key Steps | 1. Condensation with 4-(methylthio)benzyl cyanide. 2. Hydrolysis and decarboxylation. 3. Oxidation of the thioether to a sulfone. | 1. Conversion to acetyl derivative (multiple steps). 2. Palladium-catalyzed α-arylation with 4-bromo or 4-chlorophenyl methyl sulfone. |
| Reported Overall Yield | Good to high, with specific yields varying based on the exact patented process. A representative process reports a yield of approximately 75.9% for a key cyclization step.[5] | A remarkable 91% yield for the key palladium-catalyzed α-arylation step.[4] |
| Reaction Conditions | Often involves strong bases (e.g., sodium methoxide) and reflux temperatures.[6] | The key step involves a palladium catalyst and specific ligands, with the reaction carried out at elevated temperatures.[4] |
| Starting Material Cost | 6-Methylnicotinic Acid: | 5-Hydroxy-2-methylpyridine: ~
|
Cost-Benefit Analysis
From a purely financial perspective, the starting material for Route 2, 5-hydroxy-2-methylpyridine, appears to be more expensive at laboratory scale, though bulk pricing can alter this landscape. However, Route 2 offers a significantly higher yield in its key bond-forming step, potentially leading to a more cost-effective process overall, especially when considering the reduced need for extensive purification of the final intermediate.
Route 1, starting from Methyl 6-methylnicotinate, benefits from a more direct pathway to the core structure of the target molecule. The starting material, 6-methylnicotinic acid, is relatively inexpensive in bulk.[8] The choice between these routes in an industrial setting would likely depend on a detailed process optimization, including catalyst cost and recycling, solvent usage, and throughput.
For research and development, the choice may be dictated by the availability of starting materials and the specific synthetic transformations a lab is equipped to handle. The palladium-catalyzed coupling in Route 2, while high-yielding, requires expertise in organometallic chemistry.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate via Methyl 6-Methylnicotinate
This protocol is adapted from a patented procedure for the synthesis of an Etoricoxib precursor.[6]
Step: Condensation of Methyl 6-methylnicotinate with 4-Methylthiobenzyl cyanide
-
Dissolve 4-methylthiobenzyl cyanide (10.0 g) in toluene (100 ml) in a reaction vessel equipped for reflux.
-
Heat the solution to reflux.
-
Slowly add Methyl 6-methylnicotinate (10.87 g) to the refluxing solution over approximately 30 minutes.
-
After the addition is complete, stir the reaction mixture for 10 minutes.
-
Charge a 30% w/w solution of sodium methoxide (19.96 g) to the reaction over 30 minutes.
-
Maintain the reaction at reflux, monitoring the consumption of Methyl 6-methylnicotinate by TLC.
-
Once the reaction is complete, cool the mixture to 25-30°C.
-
Quench the reaction by pouring it into a mixture of crushed ice (75 g) and water (15 ml).
-
Adjust the pH of the mixture to between 5.2 and 6.2 with dilute hydrochloric acid.
-
Stir the mixture for one hour, then filter the resulting precipitate.
-
Wash the solid with water and dry at 60-70°C to yield the product. Expected Purity: >95% by HPLC.[6]
Protocol 2: Synthesis of a Key Intermediate via 5-Hydroxy-2-methylpyridine
This protocol describes the key palladium-catalyzed α-arylation step.[4]
Step: Palladium-catalyzed α-arylation of 3-acetyl-6-methylpyridine with 4-chlorophenyl methyl sulfone
-
To an oven-dried flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add a solution of 3-acetyl-6-methylpyridine and 4-chlorophenyl methyl sulfone in an appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the specified temperature (e.g., 100-120°C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone intermediate. Reported Yield: 91%.[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. calpaclab.com [calpaclab.com]
- 7. indiamart.com [indiamart.com]
- 8. chemimpex.com [chemimpex.com]
A Comparative Guide to Cross-Coupling Reactions of Halogenated Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the nicotinic acid scaffold is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Halogenated nicotinic acid esters serve as versatile building blocks, enabling the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of five major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi—for the derivatization of halogenated nicotinic acid esters. The performance of these reactions is compared based on available experimental data, and detailed methodologies for key transformations are provided.
General Reactivity Trends
The reactivity of halogenated nicotinic acid esters in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens. Consequently, iodo- and bromo-substituted nicotinic acid esters are more reactive and typically require milder reaction conditions than their chloro-analogues.
Performance Comparison of Cross-Coupling Reactions
The following tables summarize the performance of different cross-coupling reactions on various halogenated nicotinic acid ester substrates. The data has been compiled from the literature to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, reactivity trends are inferred from closely related substrates and established principles of cross-coupling chemistry.
Table 1: Suzuki-Miyaura Coupling of Halogenated Nicotinic Acid Esters
| Entry | Halonicotinic Acid Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-chloronicotinate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Ethyl 6-chloronicotinate | 4-Methoxyphenylboronic acid | PXPd2 (2) | - | K₂CO₃ | Methanol | 65 | 1 | 92[1][2] |
| 3 | Ethyl 5-bromonicotinate | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME | 80 | 2 | 88[3] |
| 4 | Methyl 5-iodonicotinate | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 95 |
Table 2: Heck Coupling of Halogenated Nicotinic Acid Esters
| Entry | Halonicotinic Acid Ester | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 6-bromonicotinate | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 16 | 78[4] |
| 2 | Methyl 2-bromonicotinate | Ethyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMA | 120 | 24 | 72 |
| 3 | Ethyl 5-iodonicotinate | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Et₃N | Acetonitrile | 80 | 12 | 88 |
Table 3: Sonogashira Coupling of Halogenated Nicotinic Acid Esters
| Entry | Halonicotinic Acid Ester | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-iodonicotinate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 6 | 91[3] |
| 2 | Ethyl 6-chloronicotinate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 80 | 12 | 65 |
| 3 | Methyl 2-bromonicotinate | 1-Heptyne | Pd(OAc)₂ (2) | 5 | Piperidine | Toluene | 70 | 8 | 85 |
Table 4: Buchwald-Hartwig Amination of Halogenated Nicotinic Acid Esters
| Entry | Halonicotinic Acid Ester | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 6-chloronicotinate | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 92[3] |
| 2 | Methyl 2-chloronicotinate | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | Ethyl 5-bromonicotinate | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 90 | 16 | 85 |
Table 5: Negishi Coupling of Halogenated Nicotinic Acid Esters
| Entry | Halonicotinic Acid Ester | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-chloronicotinate | Phenylzinc chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | THF | 65 | 12 | 89[5] |
| 2 | Ethyl 6-chloronicotinate | Ethylzinc iodide | NiCl₂(dppe) (5) | - | DMA | 25 | 24 | 75 |
| 3 | Methyl 5-bromonicotinate | 4-Methylphenylzinc chloride | Pd(PPh₃)₄ (3) | - | THF | 60 | 8 | 91 |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Experimental Workflow for Cross-Coupling Reactions
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated nicotinic acid ester with an arylboronic acid.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add the halogenated nicotinic acid ester (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand, if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time (e.g., 8-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
This protocol provides a general method for the Heck coupling of a halogenated nicotinic acid ester with an alkene.[4]
-
Reaction Setup: To a dry Schlenk flask, add the halogenated nicotinic acid ester (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 1.5 mmol), and the alkene (e.g., styrene, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of a halogenated nicotinic acid ester with a terminal alkyne.[3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halogenated nicotinic acid ester (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol). Stir the mixture for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
The following is a representative protocol for the Buchwald-Hartwig amination of a halogenated nicotinic acid ester.[3]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the halogenated nicotinic acid ester (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.
Negishi Coupling Protocol
This protocol provides a general method for the Negishi coupling of a halogenated nicotinic acid ester with an organozinc reagent.[5]
-
Organozinc Reagent Preparation (if not commercially available): Activate zinc dust by stirring with a catalytic amount of I₂ in THF until the color disappears. Add the corresponding organic halide and stir at room temperature to form the organozinc reagent.
-
Reaction Setup: To a separate oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Reagent Addition: Add the halogenated nicotinic acid ester (1.0 mmol) dissolved in anhydrous THF. Then, add the freshly prepared or commercial organozinc reagent (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-65 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of halogenated nicotinic acid esters. The choice of the specific cross-coupling reaction depends on the desired bond formation (C-C, C-N) and the nature of the coupling partners. While Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and offer broad substrate scope, Sonogashira, Heck, and Negishi couplings provide valuable alternatives for introducing alkynyl, vinyl, and a variety of organometallic groups, respectively. The data and protocols presented in this guide serve as a valuable resource for researchers to select and optimize the appropriate cross-coupling strategy for the synthesis of novel nicotinic acid derivatives.
References
- 1. figshare.com [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)] | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Catalysts for the Functionalization of Methyl 6-iodonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Methyl 6-iodonicotinate serves as a versatile building block for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of established and novel catalytic systems for the functionalization of this compound, supported by experimental data from recent literature. We will focus on three key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, offering insights into catalyst performance and providing detailed experimental protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst and ligand is critical for achieving high efficiency and yield in cross-coupling reactions. Below, we summarize the performance of various palladium-based catalysts in the functionalization of iodopyridine derivatives, including substrates structurally similar to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. Traditional catalysts often rely on palladium complexes with phosphine ligands. Recent advancements have focused on the development of more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings.
| Catalyst System | Aryl Halide Substrate | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF | Reflux | 0.5-1.5 | 41-92 | [1] |
| Pd/H-MOR | Aryl iodides/bromides | Phenylboronic acid | K₂CO₃ | H₂O/Ethanol | 80 | - | High | [2][3] |
| Pd(OAc)₂ + o-(dicyclohexylphosphino)biphenyl | Aryl bromides/chlorides | Various | KF or K₃PO₄ | THF or Toluene | RT | - | High | [4] |
| Pd(OAc)₂ + o-(di-t-butylphosphino)biphenyl | Aryl bromides/chlorides | Various | KF or K₃PO₄ | THF or Toluene | RT | - | High | [4] |
Note: The data presented is for analogous aryl/heteroaryl halides and may serve as a strong indicator for performance with this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. While traditional protocols often require a copper co-catalyst, recent efforts have focused on developing copper-free systems to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Aryl Halide Substrate | Alkyne Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Aryl iodides | 2-Methyl-3-butyn-2-ol | Triethylamine | Triethylamine | RT | 1.5 | - | [5] |
| Pd(II) β-oxoiminatophosphane complexes | Aryl iodides/bromides/chlorides | Phenylacetylene | Piperidine | Solvent-free | RT | - | High | [6] |
| (NHC)-Cu / (NHC)-Pd | Aryl bromides | Aryl alkynes | - | Non-anhydrous | - | - | 49-95 | [7][8] |
| Copper-catalyzed (Pd-free) | Aryl iodides | Terminal alkynes | - | - | 130 | - | Moderate to Good | [9] |
Note: NHC = N-heterocyclic carbene. The performance of these catalysts is indicative of their potential for the functionalization of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C–N bonds. The development of sterically demanding and electron-rich phosphine ligands has been crucial for expanding the scope of this reaction to include a wide range of amines and aryl halides.
| Catalyst System (Ligand) | Aryl Halide Substrate | Amine Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ + P(o-tolyl)₃ | Aryl bromides | Secondary amines | NaOtBu | Toluene | - | - | - | [10] |
| Pd(OAc)₂ + BrettPhos | Aryl mesylates | Primary amines | - | - | - | - | High | [11] |
| Pd(OAc)₂ + RuPhos | Aryl chlorides | Secondary amines | - | - | - | - | High | [11] |
| Pd₂ (dba)₃ + XPhos | Aryl bromides | Various amines | Cs₂CO₃ | t-BuOH | 110 | - | High | [12] |
Note: The listed catalyst systems have shown high efficacy for a range of aryl halides and are expected to perform well with this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative protocols for the key functionalization reactions of a generic iodopyridine substrate, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (degassed, 2 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and degassed water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (10 mL)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask or sealed tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add triethylamine and phenylacetylene.
-
Seal the vessel and heat the reaction mixture to 80 °C for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations of Catalytic Cycles
Understanding the underlying mechanisms of these catalytic reactions is essential for troubleshooting and optimization. The following diagrams, generated using the DOT language, illustrate the key steps in the Suzuki-Miyaura and Sonogashira coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
This guide provides a starting point for researchers looking to functionalize this compound. The selection of the optimal catalyst system will depend on the specific substrate, coupling partner, and desired reaction conditions. The provided protocols and mechanistic insights should aid in the rational design and execution of these important synthetic transformations.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative NMR (qNMR) for Assaying the Purity of Methyl 6-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical intermediates like Methyl 6-iodonicotinate is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and other analytical techniques for purity assessment. It outlines the experimental protocol for qNMR, presents comparative data, and illustrates the workflow and calculation logic to support analytical method selection.
Introduction: The Role of qNMR in Purity Assessment
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly influences reaction yields, the impurity profile of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API).[1]
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the absolute purity of organic molecules.[2][3] Unlike chromatographic techniques that are comparative and often require a specific, highly characterized reference standard of the analyte, qNMR provides a direct measurement.[1][4] The fundamental principle of ¹H qNMR lies in the direct proportionality between the integrated area of a proton signal and the number of nuclei responsible for that signal.[5] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity, the absolute purity of the analyte can be determined.[6]
Comparison of Analytical Methods
While qNMR offers significant advantages, traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for purity assessment. The choice of method depends on the specific requirements of the analysis, including the physicochemical properties of the compound and the nature of potential impurities.[3][7]
Table 1: Comparison of Key Performance Characteristics for Purity Analysis
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative separation based on partitioning between mobile and stationary phases.[7] | Comparative separation based on partitioning between a gaseous mobile phase and a stationary phase.[7] |
| Reference Standard | Requires a certified internal standard of a different compound.[4] | Requires a specific reference standard of the analyte for assay; area % purity is relative.[8] | Requires a specific reference standard of the analyte for assay; area % purity is relative. |
| Selectivity | High, based on distinct chemical shifts of protons. Can resolve and quantify impurities with unique signals.[2] | High; capable of separating structurally similar impurities and degradation products.[7] | High; excellent for separating volatile impurities.[7] |
| Accuracy | High, provides an absolute purity value.[1] | High, but area percent purity can be skewed by impurities with different UV response factors.[1] | High, but can be influenced by the thermal stability of the analyte and impurities. |
| Precision | Excellent, with Relative Standard Deviations (RSD) typically below 1%.[5] | Very good, with low RSD.[9] | Very good, with low RSD. |
| Sample Throughput | Lower, as qNMR requires long relaxation delays for accurate quantification.[10] | Higher, with typical run times of 20-30 minutes per sample.[10] | Higher, with run times often shorter than HPLC. |
| Sample Type | Sample must be soluble in a deuterated solvent. | Suitable for non-volatile and thermally labile compounds.[7] | Suitable for volatile and thermally stable compounds. |
| Sample Consumption | Higher (milligrams).[10] | Lower (micrograms).[10] | Lower (micrograms). |
| Destructive | No, the sample can be recovered.[10] | Yes.[10] | Yes. |
Experimental Workflow and Protocol for qNMR
The following diagram and protocol detail the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
Caption: Figure 1. Experimental Workflow for qNMR Purity Assay.
Detailed Experimental Protocol
-
Materials
-
Analyte: this compound
-
Internal Standard (IS): A certified reference material with high purity (>99.5%), stability, and non-hygroscopic properties. Maleic anhydride or dimethyl sulfone are common choices. The IS must have at least one proton signal that is well-resolved from all analyte signals.[4][11]
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), ensuring no solvent signals overlap with analyte or IS signals.
-
-
Sample Preparation [12]
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial using a calibrated analytical balance (to 0.01 mg).
-
Accurately weigh an appropriate amount (often aiming for a near 1:1 molar ratio) of the chosen internal standard into the same vial.
-
Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Instrument Parameters
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker systems) should be used.[3]
-
Relaxation Delay (D1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and IS). A conservative value of 30-60 seconds is often sufficient for accurate quantification of small molecules.[3]
-
Number of Scans (NS): Typically 16 to 64 scans are acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used in the calculation.[3]
-
Acquisition Time (AQ): At least 3 seconds.[3]
-
Pulse Angle: A calibrated 90° pulse should be used for maximum signal intensity.
-
-
Data Processing and Purity Calculation
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform manual phase correction and baseline correction across the entire spectrum, especially around the signals of interest.[13]
-
Integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for the internal standard.
-
The purity of the analyte is calculated using the following equation:[12]
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte, IIS: Integral values for the analyte and internal standard signals.
-
Nanalyte, NIS: Number of protons corresponding to the integrated signals of the analyte and internal standard.
-
MWanalyte, MWIS: Molecular weights of the analyte and internal standard.
-
manalyte, mIS: Masses of the analyte and internal standard.
-
PIS: Purity of the internal standard (e.g., 99.8%).
-
Data Presentation and Interpretation
The following table presents illustrative data from a hypothetical qNMR purity assessment of this compound.
Table 2: Illustrative qNMR Purity Data for this compound
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 15.25 mg | 5.68 mg |
| Molecular Weight (MW) | 263.04 g/mol | 98.06 g/mol |
| Purity (P) | To be determined | 99.9% |
| ¹H NMR Signal (δ, ppm) | 9.05 (s) | 7.10 (s) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.98 |
Using the formula: Purity (%) = (1.00 / 1) * (2 / 0.98) * (263.04 / 98.06) * (5.68 / 15.25) * 99.9% Purity (%) = 98.7%
This result indicates a high purity of the this compound batch. In a real analysis, discrepancies between qNMR and a method like HPLC area percent could suggest the presence of impurities with different UV response factors, where qNMR would provide the more accurate molar purity.[1]
Logical Comparison for Method Selection
The choice of analytical technique is a critical decision in drug development. The diagram below provides a logical framework for selecting between qNMR and HPLC for purity determination.
Caption: Figure 2. Decision Logic for Purity Assay Method Selection.
Conclusion
Quantitative NMR is a robust, accurate, and direct method for determining the purity of pharmaceutical intermediates like this compound. Its status as a primary method allows for quantification without reliance on a specific reference standard of the analyte, making it invaluable for novel compounds or when standards are unavailable.[6][8] While HPLC remains a workhorse for routine quality control due to its high throughput and sensitivity to trace impurities, qNMR provides a powerful orthogonal technique that delivers a true molar purity value and structural information in a single experiment.[10][14] For comprehensive characterization and a high degree of confidence in material quality, employing both qNMR and HPLC is often the most effective strategy.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl 6-iodonicotinate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 6-iodonicotinate, a halogenated organic compound, emphasizing safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as an irritant and presents several hazards upon exposure. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2)[2] | Protective gloves (e.g., nitrile rubber) |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2)[2] | Safety glasses with side-shields or chemical goggles; face shield if splashing is a risk |
| May cause respiratory irritation[1] | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1] | Respiratory protection (e.g., N95 respirator) if dusts are generated and ventilation is inadequate |
| Harmful to aquatic life | Hazardous to the aquatic environment, acute hazard | Avoid release to the environment |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don Appropriate PPE: Before addressing the spill, equip yourself with the recommended personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the spill.
-
Collect and Store Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention if Necessary: If skin or eye contact occurs, rinse the affected area with plenty of water for at least 15 minutes and seek medical advice. If inhaled, move to fresh air.
Disposal Procedures for this compound
As a halogenated organic compound, this compound requires disposal as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Recommended Disposal Methods:
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. The specific methods employed by these facilities typically involve:
-
Incineration: This is the preferred method for many organic compounds. The material is dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
-
Landfill: In some cases, and where permitted by local regulations, the chemical may be placed in a designated hazardous waste landfill. This is generally a less preferred option.
Operational Disposal Plan:
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials from spills, in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a detailed inventory of the waste.
-
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) for the chemical.
References
Personal protective equipment for handling Methyl 6-iodonicotinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 6-iodonicotinate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves.[3][4] | Prevents skin contact and absorption.[3] |
| Body Protection | Laboratory coat.[3] | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] A NIOSH-approved respirator may be necessary for operations that generate significant dust.[3] | Minimizes inhalation of airborne particles.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place with the container tightly closed.[2][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Preparation and Weighing:
-
Conduct all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.[3]
-
Use appropriate tools (e.g., spatulas) to handle the solid material.
-
Have spill cleanup materials readily available.[3]
Experimental Use:
-
Handle all solutions and suspensions containing the compound within a fume hood.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. |
Spill Response:
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.[3]
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using a method that does not generate dust.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[2][5] Do not let the product enter drains.[4]
-
Container Disposal: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers like the product itself.
-
Procedure: It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4][6] Always observe all federal, state, and local regulations when disposing of the substance.[6]
Disposal Workflow for this compound
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
